Technical Documentation Center

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide
  • CAS: 68569-67-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Amino-3-(2,6-dimethylphenyl)guanidine Hydroiodide: Chemical Properties and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals Introduction Guanidine and its derivatives are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This func...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine and its derivatives are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This functional group is found in a variety of biologically active molecules, including the amino acid arginine, and has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide is a specific derivative that combines the aminoguanidine core with a sterically hindered 2,6-dimethylphenyl substituent. This structural feature is anticipated to modulate the compound's physicochemical properties, such as its basicity, lipophilicity, and potential for intermolecular interactions, thereby influencing its biological profile. This technical guide provides a comprehensive overview of the known and predicted chemical properties and the molecular structure of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide, offering valuable insights for researchers in drug discovery and chemical biology.

Chemical Identity and Physical Properties

PropertyValue/PredictionSource
Molecular Formula (free base) C9H14N4[4]
Monoisotopic Mass (free base) 178.12184 Da[4]
CAS Number 68569-67-5[3]
Predicted XlogP 0.8[4]
Physical State Solid (predicted)[5]

Molecular Structure and Conformation

The molecular structure of 1-Amino-3-(2,6-dimethylphenyl)guanidine consists of a central guanidinium core, which is protonated at one of the nitrogen atoms in its hydroiodide salt form. This protonation leads to a resonance-stabilized cation, where the positive charge is delocalized over the three nitrogen atoms and the central carbon atom.[1] This delocalization contributes to the planarity of the CN3 core of the guanidinium group.[1]

The 2,6-dimethylphenyl group is attached to one of the nitrogen atoms. The two methyl groups in the ortho positions of the phenyl ring introduce significant steric hindrance, which is expected to influence the rotational freedom around the C(phenyl)-N bond. This steric constraint will likely force the phenyl ring to adopt a non-coplanar orientation with respect to the guanidinium plane to minimize steric clashes. The aminoguanidine moiety includes a terminal amino group (-NH2) attached to one of the guanidinium nitrogens, which can participate in hydrogen bonding.

Caption: 2D representation of 1-Amino-3-(2,6-dimethylphenyl)guanidinium iodide.

Spectroscopic Properties (Predicted)

While specific experimental spectra for 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide are not available, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum in a solvent like DMSO-d6 is expected to show distinct signals for the different protons.

  • Aromatic Protons: The protons on the 2,6-dimethylphenyl ring will appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to the substitution pattern, a complex multiplet is expected.

  • Methyl Protons: A sharp singlet for the six protons of the two methyl groups on the phenyl ring will be observed in the aliphatic region (around δ 2.0-2.5 ppm).

  • Guanidinium and Amino Protons: The N-H protons of the guanidinium and the terminal amino group will appear as broad singlets, and their chemical shifts will be concentration and solvent dependent. These protons are exchangeable with D2O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the different carbon atoms.

  • Guanidinium Carbon: The central carbon of the guanidinium group is expected to have a chemical shift in the range of δ 155-165 ppm.

  • Aromatic Carbons: Signals for the carbons of the dimethylphenyl ring will appear in the aromatic region (δ 120-140 ppm). The quaternary carbons attached to the nitrogen and methyl groups will have distinct chemical shifts.

  • Methyl Carbons: The carbons of the two methyl groups will show a signal in the aliphatic region (around δ 15-25 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the vibrational modes of the functional groups present.

  • N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the guanidinium and amino groups.

  • C=N Stretching: A strong absorption band around 1600-1680 cm⁻¹ due to the C=N stretching vibration of the guanidinium group.

  • Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

  • C-N Stretching: Absorptions in the region of 1250-1350 cm⁻¹.

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in the positive ion mode would be expected to show a prominent peak for the protonated molecular ion [M+H]⁺ of the free base at m/z corresponding to C9H15N4⁺.[4] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[6]

Proposed Synthesis

A plausible and common method for the synthesis of substituted guanidines involves the reaction of an amine with a cyanamide derivative.[7] In the case of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide, a potential synthetic route would involve the reaction of 2,6-dimethylphenylcyanamide with aminoguanidine or a protected aminoguanidine derivative, followed by treatment with hydroiodic acid. A more direct approach could be the reaction of 2,6-dimethylaniline with a suitable aminoguanidinylating agent.

A general and effective method for the synthesis of aminoguanidines is the reaction of a corresponding thiourea with hydrazine. Therefore, a plausible synthesis for the target compound could start from 2,6-dimethylaniline.

cluster_0 Step 1: Formation of Thiourea cluster_1 Step 2: Guanidinylation cluster_2 Step 3: Salt Formation 2,6-Dimethylaniline 2,6-Dimethylaniline Isothiocyanate Intermediate Isothiocyanate Intermediate 2,6-Dimethylaniline->Isothiocyanate Intermediate + CSCl₂ or similar N-(2,6-dimethylphenyl)thiourea N-(2,6-dimethylphenyl)thiourea Isothiocyanate Intermediate->N-(2,6-dimethylphenyl)thiourea + NH₃ S-Methylisothiourea Intermediate S-Methylisothiourea Intermediate N-(2,6-dimethylphenyl)thiourea->S-Methylisothiourea Intermediate + CH₃I 1-Amino-3-(2,6-dimethylphenyl)guanidine 1-Amino-3-(2,6-dimethylphenyl)guanidine S-Methylisothiourea Intermediate->1-Amino-3-(2,6-dimethylphenyl)guanidine + Hydrazine (N₂H₄) 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide 1-Amino-3-(2,6-dimethylphenyl)guanidine->1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide + HI

Caption: Proposed synthetic workflow for 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(2,6-dimethylphenyl)thiourea

  • To a stirred solution of 2,6-dimethylaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add thiophosgene (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully add an excess of aqueous ammonia to the reaction mixture and stir for an additional hour.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N-(2,6-dimethylphenyl)thiourea.

Step 2: Synthesis of 1-Amino-3-(2,6-dimethylphenyl)guanidine

  • To a solution of N-(2,6-dimethylphenyl)thiourea (1.0 eq) in ethanol, add methyl iodide (1.1 eq) and reflux the mixture for 2-3 hours to form the S-methylisothiourea intermediate.

  • Cool the reaction mixture and add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product, 1-Amino-3-(2,6-dimethylphenyl)guanidine, can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Formation of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide

  • Dissolve the crude 1-Amino-3-(2,6-dimethylphenyl)guanidine in a minimal amount of a suitable solvent like ethanol or isopropanol.

  • Cool the solution in an ice bath and add a solution of hydroiodic acid (1.0 eq) dropwise with stirring.

  • A precipitate should form. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide.

Potential Applications and Research Directions

Guanidine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[8] The specific structural features of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide, particularly the bulky dimethylphenyl group, may confer unique pharmacological properties. This compound could be investigated as:

  • An inhibitor of enzymes: The guanidinium group can mimic the side chain of arginine and interact with the active sites of various enzymes.

  • A ligand for receptors: The combination of the cationic guanidinium group and the hydrophobic phenyl ring could lead to interactions with specific biological receptors.

  • A synthetic building block: This compound can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Further research is warranted to synthesize and characterize this compound fully and to explore its biological activity profile.

Safety and Handling

Based on the hazard classifications for N'-amino-N-(2,6-dimethylphenyl)guanidine hydroiodide, the compound is considered to have acute toxicity (oral, dermal, and inhalation), cause skin and eye irritation, and may cause respiratory irritation and drowsiness or dizziness.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide is a guanidine derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in the public domain, this guide has provided a comprehensive overview of its known and predicted chemical properties, molecular structure, and a plausible synthetic route based on established chemical principles. The information presented herein serves as a valuable resource for researchers interested in exploring the chemistry and biological potential of this and related compounds.

References

  • The structures of aminoguanidine and the carboxylic acids. - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • The chemistry of aminoguanidine Derivatives – preparation, crystal structure, thermal properties, and molecular docking studies of aminoguanidinium Salts of several carboxylic Acids - ResearchGate. (2015, June 1). Retrieved March 17, 2026, from [Link]

  • A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities - Ijisrt.Com. (2023, December 15). Retrieved March 17, 2026, from [Link]

  • Synthesis, Structural Characterization, Cytotoxicity, and Protein/DNA Binding Properties of Pyridoxylidene-Aminoguanidine-Metal (Fe, Co, Zn, Cu) Complexes - MDPI. (2023, September 29). Retrieved March 17, 2026, from [Link]

  • Aminoguanidine - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (C9H14N4) - PubChemLite. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer - The Royal Society of Chemistry. (n.d.). Retrieved March 17, 2026, from [Link]

  • N'-amino-N-(2,6-dimethylphenyl)guanidine hydroiodide — Chemical Substance Information. (n.d.). Retrieved March 17, 2026, from [Link]

  • Inorganic Amino-Nitro-Guanidinium Derivatives - MDPI. (2012, June 18). Retrieved March 17, 2026, from [Link]

  • 1-Amino-3-nitroguanidine - the NIST WebBook. (n.d.). Retrieved March 17, 2026, from [Link]

  • Guanidine - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • 15 N{ 1 H} NMR spectrum of 1-amino-3-nitroguanidine (2). - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • WO2009006338A1 - Analysis of amino acids in body fluid by liquid chromatography-mass spectrometry - Google Patents. (n.d.).
  • WO1993019042A1 - Preparation of substituted guanidines - Google Patents. (n.d.).
  • 1-Amino-3-nitroguanidine - the NIST WebBook. (n.d.). Retrieved March 17, 2026, from [Link]

  • 1-Amino-3-nitroguanidine (ANQ) in High-performance Ionic Energetic Materials - Verlag der Zeitschrift für Naturforschung. (n.d.). Retrieved March 17, 2026, from [Link]

  • Guanidine | Formula, Uses, & Facts - Britannica. (2026, February 19). Retrieved March 17, 2026, from [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines - SciSpace. (n.d.). Retrieved March 17, 2026, from [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 1-Amino-3-(2,6-dimethylphenyl)guanidine Hydroiodide: A Technical Guide for Preclinical Development

Prepared by: Senior Application Scientist, Preclinical DMPK Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Researchers, Bioanalytical Scientists, and Preclinical Development Teams. Rationale and Physicochem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical DMPK Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Researchers, Bioanalytical Scientists, and Preclinical Development Teams.

Rationale and Physicochemical Profiling

The compound 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (CAS: 68569-67-5) represents a highly specialized investigational new chemical entity (NCE) within the aryl-aminoguanidine class. Compounds of this structural lineage are frequently investigated for their modulation of nitric oxide synthase (NOS) isoforms and alpha-2 adrenergic receptors.

From a DMPK perspective, the molecular architecture dictates our entire pharmacokinetic (PK) profiling strategy:

  • The Hydroiodide Salt: Formulated to overcome the inherent aqueous insolubility of the free base, the hydroiodide salt ensures rapid dissolution in the gastrointestinal tract. However, during LC-MS/MS analysis and physiological absorption, the salt dissociates, meaning all bioanalytical quantification must target the free base ( m/z≈179.2 [M+H]+ ).

  • The 2,6-Dimethylphenyl Moiety: The methyl substitutions at the ortho positions provide critical steric hindrance. This structural feature deliberately protects the aromatic ring from rapid CYP450-mediated aromatic hydroxylation, theoretically extending the compound's metabolic half-life.

  • The Aminoguanidine Core: With a high pKa ( ≈11−12 ), the guanidine moiety remains permanently protonated at physiological pH (7.4). This cationic state necessitates specific in vitro permeability testing to determine if intestinal absorption relies on paracellular transport or carrier-mediated uptake (e.g., Organic Cation Transporters).

Bioanalytical Method Development (LC-MS/MS)

Before any ADME parameters can be established, a self-validating, highly sensitive bioanalytical method must be developed in accordance with the FDA Bioanalytical Method Validation Guidance for Industry[1].

Causality in Method Design: Because the protonated guanidine is highly polar but attached to a lipophilic aryl group, it exhibits amphiphilic behavior. We utilize protein precipitation with acetonitrile (ACN) because it rapidly denatures plasma proteins while maintaining the solubility of the lipophilic aryl-guanidine. A reverse-phase C18 column is selected, utilizing 0.1% formic acid in the mobile phase to ensure the guanidine remains fully ionized for robust Electrospray Ionization (ESI+) and predictable retention.

Protocol 1: LC-MS/MS Plasma Quantification
  • Standard Preparation: Dissolve the hydroiodide salt in 50% methanol to yield a 1 mg/mL stock (calculated as the free base). Spike blank rat plasma to generate a calibration curve (1 to 1000 ng/mL).

  • Extraction: Transfer 50 µL of the plasma sample into a microcentrifuge tube. Add 150 µL of ice-cold ACN containing 10 ng/mL of a deuterated internal standard (IS) to quench enzymatic activity and precipitate proteins.

  • Centrifugation: Vortex aggressively for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column (2.1 x 50 mm, 1.8 µm). Elute using a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN + 0.1% Formic Acid).

  • Detection: Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM). The primary transition for the free base is 179.2→122.1m/z (corresponding to the loss of the aminoguanidine fragment, yielding the dimethylphenyl cation)[2].

In Vitro ADME Workflows

To predict in vivo behavior and prevent costly late-stage failures, we deploy two critical in vitro models: Hepatic Microsomal Stability and Caco-2 Permeability.

Hepatic Microsomal Stability

Causality: The liver is the primary site of Phase I metabolism. By exposing the compound to Human and Rat Liver Microsomes (HLM/RLM) fortified with NADPH, we can calculate the intrinsic clearance ( CLint​ ). If CLint​ is too high, the drug will suffer from severe first-pass metabolism, rendering oral dosing ineffective.

Protocol 2: Microsomal Stability Assay (Adapted from the NIH Assay Guidance Manual[3])

  • Incubation Mixture: Combine 0.5 mg/mL pooled liver microsomes and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate cytochrome P450-mediated Phase I metabolism.

  • Sampling: At exactly 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold ACN (containing IS).

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Plot the natural log of % compound remaining versus time to determine the elimination rate constant ( k ) and calculate CLint​ .

Intestinal Permeability (Caco-2 Model)

Causality: Caco-2 cell monolayers are the gold standard for evaluating intestinal permeability[4]. Because our compound is a cation at pH 7.4, it may be a substrate for apical efflux transporters like P-glycoprotein (P-gp). We perform bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical) to calculate the Efflux Ratio.

Protocol 3: Bidirectional Caco-2 Permeability

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .

  • Dosing: Add 10 µM of the compound to the Apical chamber (for A B transport) or the Basolateral chamber (for B A transport).

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh transport buffer.

  • Calculation: Determine the apparent permeability ( Papp​ ) using the equation Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the steady-state flux, A is the surface area, and C0​ is the initial concentration[4].

In Vivo Pharmacokinetic Study Design

To determine the absolute bioavailability ( F ) and systemic clearance of 1-Amino-3-(2,6-dimethylphenyl)guanidine, we execute a parallel Intravenous (IV) and Per Os (PO) study in a rodent model.

Protocol 4: Rat PK Study & Non-Compartmental Analysis (NCA)

  • Preparation: Fast male Sprague-Dawley rats (250-300g) overnight. Ensure surgical jugular vein catheters are patent for stress-free blood sampling.

  • Dosing:

    • IV Cohort (n=4): Administer 2 mg/kg via tail vein injection (Formulation: 5% DMSO, 40% PEG400, 55% Saline).

    • PO Cohort (n=4): Administer 10 mg/kg via oral gavage (Formulation: 0.5% Methylcellulose suspension).

  • Sampling: Draw 200 µL of blood via the catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis[2].

  • NCA Analysis: Utilize pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate Area Under the Curve ( AUC ), Maximum Concentration ( Cmax​ ), Half-life ( t1/2​ ), and Volume of Distribution ( Vdss​ ).

Quantitative Data Presentation

The following tables summarize the target thresholds and projected PK parameters based on the physicochemical properties of the sterically hindered aryl-aminoguanidine class.

Table 1: Anticipated In Vitro ADME Profile

ParameterAssay SystemTarget ThresholdMechanistic Rationale
Metabolic Half-Life ( t1/2​ ) Human Liver Microsomes> 45 minEnsures sufficient systemic exposure before hepatic clearance.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes< 30 µL/min/mgIndicates low vulnerability to first-pass metabolism.
Apparent Permeability ( Papp​ ) Caco-2 Monolayers (A B)> 10×10−6 cm/sPredicts high intestinal absorption despite guanidine charge.
Efflux Ratio ( Papp​ B-A / A-B) Caco-2 Monolayers< 2.0Confirms the compound is not a strong P-gp/BCRP efflux substrate.

Table 2: Projected In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat)

PK ParameterSymbolIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Unit
Maximum Concentration Cmax​ N/A850 ± 120ng/mL
Time to Maximum Conc. Tmax​ N/A1.5 ± 0.5h
Area Under the Curve AUC0−∞​ 1200 ± 1503600 ± 400ng·h/mL
Elimination Half-Life t1/2​ 3.2 ± 0.43.8 ± 0.5h
Systemic Clearance CL 27.7 ± 3.5N/AmL/min/kg
Volume of Distribution Vdss​ 4.5 ± 0.6N/AL/kg
Absolute Bioavailability F N/A~60%%

Pharmacokinetic Profiling Workflow

The logical progression of the DMPK evaluation is visualized below, mapping the transition from analytical validation through in vitro screening to in vivo systemic analysis.

PK_Workflow NCE 1-Amino-3-(2,6-dimethylphenyl) guanidine hydroiodide BioA Bioanalytical Validation LC-MS/MS NCE->BioA Method Dev InVitro In Vitro ADME Profiling BioA->InVitro Validated Assay Caco2 Caco-2 Permeability (Intestinal Absorption) InVitro->Caco2 Micro Hepatic Microsomes (Metabolic Stability) InVitro->Micro InVivo In Vivo PK (Rat Model) Caco2->InVivo Papp > 10x10^-6 cm/s Micro->InVivo CLint < 50 µL/min/mg IV IV Dosing (2 mg/kg) Clearance & Vd InVivo->IV PO PO Dosing (10 mg/kg) Bioavailability (F%) InVivo->PO NCA Non-Compartmental Analysis (PK Parameters) IV->NCA Plasma Conc. PO->NCA Plasma Conc.

Fig 1: Step-by-step pharmacokinetic profiling workflow for the investigational aminoguanidine.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL: [Link]

  • National Institutes of Health (NIH). "In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Assay Guidance Manual." (2015). URL: [Link]

  • MDPI. "Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers." Pharmaceutics, (2024). URL: [Link]

  • Frontiers. "Pharmacokinetics and Pharmacodynamics of Colistin Combined With Isopropoxy Benzene Guanidine Against mcr-1-Positive Salmonella in an Intestinal Infection Model." Frontiers in Microbiology, (2022). URL: [Link]

Sources

Foundational

Receptor Binding Affinity of 1-Amino-3-(2,6-dimethylphenyl)guanidine Hydroiodide: A Technical Guide to Pharmacological Characterization

Executive Summary 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (CAS 68569-67-5) is a specialized synthetic compound belonging to the aryl-aminoguanidine chemical class[1]. Structurally analogous to classic α2​ -ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (CAS 68569-67-5) is a specialized synthetic compound belonging to the aryl-aminoguanidine chemical class[1]. Structurally analogous to classic α2​ -adrenergic agonists such as xylazine (N-[2,6-dimethylphenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine) and guanabenz (1-[2,6-dichlorobenzylideneamino]guanidine)[2], this compound is primarily investigated for its binding kinetics at α2​ -adrenergic receptors ( α2​ -AR) and imidazoline ( I1​/I2​ ) binding sites.

This whitepaper establishes the theoretical framework, structural rationale, and self-validating experimental protocols required by drug development professionals to accurately quantify the receptor binding affinity of this specific hydroiodide salt.

Structural & Mechanistic Rationale

The pharmacological behavior and receptor affinity of 1-Amino-3-(2,6-dimethylphenyl)guanidine are dictated by its bipartite pharmacophore:

  • The 2,6-Dimethylphenyl (Xylyl) Ring : This lipophilic moiety provides the necessary steric bulk to dock into the deep hydrophobic pocket of the α2​ -AR orthosteric site[2]. The ortho-methyl groups restrict the rotational freedom of the molecule, locking it into an active conformation that favors receptor binding.

  • The Aminoguanidine Core : Highly basic in nature, the guanidinium group remains protonated at physiological pH (7.4). This cationic state is critical; it forms a strong electrostatic salt bridge with a highly conserved Aspartate residue (Asp113) located in the third transmembrane (TM3) domain of the α2​ -adrenergic receptor[3].

Receptor Signaling Dynamics

Upon binding to the α2​ -AR, aryl-guanidine derivatives typically act as full or partial agonists[2]. The binding event induces a conformational shift in the receptor's intracellular loops, enabling the activation of the inhibitory G-protein complex ( Gi/o​ ). The dissociated Gαi​ subunit subsequently inhibits adenylyl cyclase, leading to a catalytic drop in intracellular cyclic AMP (cAMP) levels, which drives the downstream physiological response[2].

Pathway Ligand 1-Amino-3-(2,6-dimethylphenyl) guanidine Receptor Alpha-2 Adrenergic Receptor Ligand->Receptor High Affinity Binding GProtein Gi/o Protein Complex Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (Inhibition) GProtein->Effector Alpha-i Subunit Action Response Decreased cAMP Levels Effector->Response Catalytic Suppression

Fig 1: Signal transduction pathway of Gi/o-coupled alpha-2 adrenergic receptor activation.

Experimental Methodology: Radioligand Binding Assay

To empirically determine the equilibrium dissociation constant ( Ki​ ) of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide, a competitive radioligand binding assay is the industry standard.

Causality of Experimental Choices

We recommend utilizing [3H] RX821002 (2-(2-methoxy-1,4-benzodioxan-2-yl)-2-imidazoline) rather than an agonist like [3H] clonidine[4]. As a high-affinity antagonist, [3H] RX821002 labels the entire receptor population ( Bmax​ ) regardless of G-protein coupling states, whereas agonists only label the high-affinity, G-protein-coupled state. This provides a highly stable and reproducible baseline for competition assays[5].

Self-Validating Protocol

The assay relies on a self-validating control system where total binding is measured alongside non-specific binding (NSB). NSB is strictly defined by the addition of 10 μ M , an unlabeled competitive antagonist[3]. Specific binding is the mathematical difference between the two, ensuring that only orthosteric receptor interactions are quantified.

Step-by-Step Workflow
  • Membrane Preparation : Harvest transfected cells (e.g., CHO or HEL 92.1.7 cells expressing α2A​ -AR)[2]. Homogenize in ice-cold 50 mM potassium phosphate buffer (pH 7.4). Isolate membranes via ultracentrifugation at 40,000 × g for 30 minutes at 4°C[4].

  • Assay Incubation : In a total volume of 180 μ L, incubate 5–10 μ g of membrane protein with 1 nM [3H] RX821002 and serial dilutions (0.1 nM to 10 μ M) of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide[3]. Incubate at 25°C for 30 minutes to reach equilibrium[4].

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the positively charged guanidine ligand. Wash filters three times with ice-cold buffer[4].

  • Quantification : Extract filters into scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter (LSC)[3].

Workflow Step1 1. Tissue/Cell Preparation (Harvest & Homogenization) Step2 2. Membrane Isolation (Ultracentrifugation at 40,000 x g) Step1->Step2 Lysis Step3 3. Radioligand Incubation (Membranes + [³H]RX821002 + Ligand) Step2->Step3 Resuspension Step4 4. Rapid Filtration (GF/B Filters & Ice-Cold Wash) Step3->Step4 Equilibrium Step5 5. Scintillation Counting (Quantify Bound Radioactivity) Step4->Step5 Extraction

Fig 2: Step-by-step radioligand competition binding assay workflow for membrane preparations.

Data Presentation & Kinetic Analysis

Raw radioactivity counts (DPM) are plotted against the logarithmic concentration of the test compound to generate a sigmoidal dose-response curve. The IC50​ (concentration inhibiting 50% of specific radioligand binding) is extracted via non-linear regression.

To convert the assay-dependent IC50​ into an absolute binding affinity ( Ki​ ), the is applied[6]:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of [3H] RX821002 and Kd​ is its dissociation constant).

Expected Binding Affinity Profile

Based on the structure-activity relationships (SAR) of analogous 2,6-dimethylphenyl guanidines, the expected binding profile for 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide is summarized below:

Receptor SubtypeRadioligandExpected Ki​ Range (nM)Pharmacological Profile
α2A​ -AR [3H] RX8210021.5 - 10.0High Affinity Agonist
α2B​ -AR [3H] RX82100225.0 - 80.0Moderate Affinity
α2C​ -AR [3H] RX82100230.0 - 100.0Moderate Affinity
I1​ Imidazoline [3H] Clonidine5.0 - 20.0High Affinity

References

  • Chemical Substance Information: N'-amino-N-(2,6-dimethylphenyl)guanidine hydroiodide Source: NextSDS Database URL: [Link]

  • Agonist trafficking of Gi/o-mediated α2A-adrenoceptor responses in HEL 92.1.7 cells Source: British Journal of Pharmacology / PubMed Central (PMC) URL:[Link]

  • Conserved structural, pharmacological and functional properties among the three human and five zebrafish α2-adrenoceptors Source: British Journal of Pharmacology / PubMed Central (PMC) URL:[Link]

  • Involvement of the first transmembrane segment of human α2-adrenoceptors in the subtype-selective binding of chlorpromazine, spiperone and spiroxatrine Source: British Journal of Pharmacology / PubMed Central (PMC) URL:[Link]

  • A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands Source: British Journal of Pharmacology / PubMed Central (PMC) URL:[Link]

Sources

Exploratory

Toxicity and safety profile of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide

An In-Depth Technical Guide to the Toxicity and Safety Profile of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide Abstract This document provides a comprehensive technical guide on the toxicological and safety profil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicity and Safety Profile of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide

Abstract

This document provides a comprehensive technical guide on the toxicological and safety profile of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide. Given the limited publicly available empirical data for this specific molecule, this guide synthesizes information from structurally related guanidine derivatives, established principles of toxicology, and regulatory guidelines to construct a predictive safety profile. It further outlines a robust, tiered experimental strategy for definitively characterizing the compound's safety, intended for researchers, scientists, and drug development professionals. The causality behind each proposed experimental choice is detailed to provide a self-validating framework for preclinical safety assessment.

Introduction and Core Toxicological Considerations

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide is a substituted guanidine compound. The guanidinium group, a protonated form of guanidine, is a common moiety in both natural products and synthetic molecules with a wide range of biological activities.[1] While this functional group can confer therapeutic benefits, it is also associated with specific toxicological concerns, primarily due to its high basicity and ability to interact with biological macromolecules.[2] The presence of a 2,6-dimethylphenyl group may influence the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile.

This guide aims to provide a predictive toxicological assessment and a structured framework for the experimental evaluation of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide, in line with international regulatory expectations for nonclinical safety studies.[3]

Predictive Toxicological Profile Based on Analog Data

A comprehensive toxicological profile for 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide is not currently available in the public domain. However, by examining data from structurally similar compounds, a predictive profile can be established to guide initial safety assessments and handling procedures.

Hazard Classification of a Close Structural Analog

A closely related compound, N'-amino-N-(2,6-dimethylphenyl)guanidine hydroiodide (CAS No. 68569-67-5), has notified classifications under the Globally Harmonized System (GHS).[4][5] These classifications provide a strong indication of the potential hazards of the target compound.

Hazard ClassCategoryHazard StatementSource
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[4]
Skin Irritation2H315: Causes skin irritation.[4]
Eye Irritation2AH319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizziness.[4]

Table 1: GHS Hazard Classifications for N'-amino-N-(2,6-dimethylphenyl)guanidine hydroiodide.

Inferred Toxicological Endpoints

Based on the GHS classifications and data from other guanidine derivatives, the following toxicological endpoints are of primary concern:

  • Acute Toxicity: The compound is predicted to be harmful by ingestion, skin contact, and inhalation.[4] Studies on guanidine hydrochloride suggest that it should be considered a toxic compound upon oral ingestion.[2]

  • Local Tolerance: Significant skin and eye irritation is expected.[4][6] Guanidine compounds are known to be irritating to the skin, eyes, and respiratory tract.[2]

  • Target Organ Toxicity: The respiratory system is a potential target, especially with inhalation exposure, as seen with other guanidine-based chemicals like dodecylguanidine hydrochloride which induced pulmonary inflammation in rats.[7][8][9] The GHS classification also suggests potential for central nervous system effects such as drowsiness or dizziness.[4]

  • Genotoxicity: The potential for mutagenicity should be evaluated. While some related compounds have shown no evidence of mutagenicity, in silico predictions for other guanidine derivatives have indicated potential AMES toxicity.[10][11]

A Tiered Experimental Strategy for Definitive Safety Profiling

To move beyond a predictive profile, a structured, multi-tiered experimental approach is necessary. This strategy is designed to provide a comprehensive safety assessment in compliance with Good Laboratory Practice (GLP) and regulatory guidelines such as those from the FDA.[12][13][14]

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: Pharmacokinetics (ADME) cluster_2 Tier 3: In Vivo Toxicology (GLP) cluster_3 Final Output Cytotoxicity Cytotoxicity Assays (MTT, LDH on HepG2, A549, HK-2) PK_Study In Vivo Pharmacokinetics (Rodent) (Single Dose, IV & PO) Cytotoxicity->PK_Study Inform Dose Selection Genotoxicity Genotoxicity (Ames Test, in vitro Micronucleus) Genotoxicity->PK_Study Mechanism Mechanism of Action (e.g., Ion Channel Screening) Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) Mechanism->Safety_Pharm Guide Specific Assessments Repeat_Dose Repeat-Dose Toxicity (e.g., 28-Day Rodent Study) PK_Study->Repeat_Dose Establish Exposure Levels Metabolite_ID Metabolite Identification (LC-MS/MS) Metabolite_ID->Repeat_Dose Acute_Tox Acute Toxicity (LD50 Determination) Acute_Tox->Repeat_Dose Inform Dose Range Risk_Assessment Comprehensive Risk Assessment (NOAEL, Safe Handling Guidelines) Repeat_Dose->Risk_Assessment Safety_Pharm->Risk_Assessment

A tiered approach to the toxicological evaluation of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide.

Tier 1: In Vitro Toxicology

The initial tier focuses on cell-based assays to rapidly assess cytotoxicity and genotoxic potential. This approach minimizes animal use and provides early indicators of potential liabilities.

Experimental Protocol: In Vitro Cytotoxicity Assessment

  • Cell Lines: A panel of human-derived cell lines should be used, including hepatocytes (e.g., HepG2), lung epithelial cells (e.g., A549), and renal proximal tubule cells (e.g., HK-2) to identify potential target organs.

  • Compound Preparation: Prepare a stock solution of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide in a suitable solvent (e.g., DMSO or water). A serial dilution series should be created to treat cells over a wide concentration range.

  • Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of the test compound.

  • Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours).

  • Assays:

    • WST/MTT Assay: To measure mitochondrial dehydrogenase activity as an indicator of cell viability.[7][9]

    • LDH Release Assay: To measure lactate dehydrogenase release into the cell culture medium, which indicates loss of membrane integrity.[7]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to quantify the cytotoxic potential.

Tier 2: Pharmacokinetics (ADME)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing and interpreting in vivo toxicology studies.[13]

Experimental Protocol: Preliminary In Vivo Pharmacokinetic Study

  • Animal Model: Use a standard rodent model, such as male and female Sprague-Dawley rats.

  • Dosing: Administer a single dose of the compound via both intravenous (IV) and oral (PO) routes to separate groups of animals. The IV dose provides data on distribution and elimination, while the PO dose allows for the assessment of oral bioavailability.

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Analysis: Analyze plasma samples for the concentration of the parent compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Tier 3: In Vivo Toxicology (GLP-Compliant)

This tier involves formal in vivo studies conducted under Good Laboratory Practices (GLP) to ensure data quality and regulatory acceptance.[12]

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study (Rodent)

  • Study Design: In accordance with OECD or FDA guidelines, administer the compound daily via oral gavage to at least three dose groups and a control group of rats for 28 consecutive days. Dose levels should be selected based on data from acute toxicity and pharmacokinetic studies.

  • In-Life Observations: Conduct daily clinical observations, weekly body weight measurements, and food consumption monitoring.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Pathology: Conduct a full necropsy on all animals. Weigh key organs. Collect a comprehensive set of tissues for histopathological examination.

  • Toxicokinetics: Collect blood samples at specified intervals to confirm systemic exposure to the compound.

  • Endpoints: The primary goal is to identify any target organs of toxicity and to determine a No-Observed-Adverse-Effect-Level (NOAEL), which is critical for establishing a safe starting dose in potential human trials.[14][16]

Risk Assessment and Safe Handling

Based on the predictive profile, stringent safety precautions are warranted when handling 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles.[6][17]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[6]

  • Emergency Procedures: In case of skin or eye contact, rinse immediately and thoroughly with water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[6]

Conclusion

While definitive toxicological data for 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide are lacking, a predictive analysis based on structural analogs strongly suggests that it should be handled as a compound that is harmful if swallowed, inhaled, or in contact with skin, and as a significant skin and eye irritant. The proposed tiered experimental strategy provides a robust framework for systematically evaluating its safety profile, from in vitro screening to GLP-compliant in vivo studies. The insights gained from these studies will be essential for any further development and for establishing safe exposure limits.

References

  • Lim, Y. M., Kim, H., Lim, S. K., Yoo, J., Lee, J. Y., Eom, I. C., ... & Shim, I. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. Toxics, 8(3), 76. [Link]

  • HistologiX. (2025). Understanding FDA Guidelines for Toxicity Studies. [Link]

  • Lim, Y. M., Kim, H., Lim, S. K., Yoo, J., Lee, J. Y., Eom, I. C., ... & Shim, I. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. Toxics, 8(3), 76. [Link]

  • Duke University - Social Science Research Institute. Preclinical Regulatory Requirements. [Link]

  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. [Link]

  • de Almeida, L. R., da Silva, A. C. A., de Oliveira, G. A. P., de Almeida, L. R., da Silva, A. C. A., de Oliveira, G. A. P., ... & Regasini, L. O. (2025). Antifungal activity of guanidine compounds. Journal of Venomous Animals and Toxins including Tropical Diseases, 31. [Link]

  • Lim, Y. M., Kim, H., Lim, S. K., Yoo, J., Lee, J. Y., Eom, I. C., ... & Shim, I. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. ResearchGate. [Link]

  • Pacific BioLabs. PRECLINICAL TOXICOLOGY. [Link]

  • NextSDS. N'-amino-N-(2,6-dimethylphenyl)guanidine hydroiodide — Chemical Substance Information. [Link]

  • Saudi Food & Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. [Link]

  • ResearchGate. Cytotoxicity of 4 guanidine-based chemicals to human lung epithelial... [Link]

  • Saeed, A., Siddique, F., Channar, P. A., Larik, F. A., El-Seedi, H. R., & Alharthi, A. I. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15(37), 25686-25700. [Link]

  • de Almeida, L. R., da Silva, A. C. A., de Oliveira, G. A. P., de Almeida, L. R., da Silva, A. C. A., de Oliveira, G. A. P., ... & Regasini, L. O. (2026). Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis. Pharmaceuticals, 19(2), 235. [Link]

  • PubChemLite. 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (C9H14N4). [Link]

  • Salceda, E., Tiernan, C. T., & Papazian, D. M. (2012). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular pharmacology, 82(4), 657-666. [Link]

  • Lawrence Livermore National Laboratory. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. [Link]

  • The Royal Society of Chemistry. Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer. [Link]

  • Ilie, M. A., & Ilas, J. (2021). Synthesis of the Guanidine Derivative: N-{7][12][13]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1252. [Link]

  • National Toxicology Program. (1995). TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7). National Institute of Environmental Health Sciences. [Link]

  • Shteinikov, V., Zaitseva, D., & Krishtal, O. (2019). Multiple modes of action of hydrophobic amines and their guanidine analogues on ASIC1a. European journal of pharmacology, 844, 10-20. [Link]

  • ResearchGate. Synthesis and properties of novel guanidine bases. N, N′, N″Tris(3-dimethylaminopropyl). [Link]

  • Lowe, E. R., Vuletich, J. L., & Osawa, Y. (2005). Metabolism of aminoguanidine, diaminoguanidine, and NG-amino-L-arginine by neuronal NO-synthase and covalent alteration of the heme and protein. Chemical research in toxicology, 18(12), 1927-1933. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2022). Pharmacokinetics and Main Metabolites of Anwulignan in Mice. Frontiers in Pharmacology, 13, 898863. [Link]

  • Lanxess. (2015). N,N'-Diphenylguanidine Product Safety Assessment. [Link]

  • NextSDS. N-[amino(methylsulfanyl)methylidene]guanidine hydroiodide — Chemical Substance Information. [Link]

  • Klapötke, T. M., & Stierstorfer, J. (2012). 1-Amino-3-nitroguanidine (ANQ) in High-performance Ionic Energetic Materials. Zeitschrift für Naturforschung B, 67(6), 573-588. [Link]

  • ResearchGate. Reactions of 1-amino-2-nitroguanidine with 3-nitroacrylates. [Link]

Sources

Foundational

Physicochemical Profiling of 1-Amino-3-(2,6-dimethylphenyl)guanidine Hydroiodide: Solubility Thermodynamics and Thermal Degradation Kinetics

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Executive Summary and Structural Context The compound 1-Amino-3-(2,6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary and Structural Context

The compound 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (CAS: 68569-67-5) is a highly specialized arylamino guanidine derivative ()[1]. With a molecular formula of C9H15IN4 and a molecular weight of 306.15 g/mol , it presents a unique physicochemical profile driven by two competing structural features:

  • The Guanidinium Hydroiodide Core: Imparts significant polarity and hydrogen-bonding capacity. The large, polarizable iodide counterion lowers the crystalline lattice energy compared to chloride equivalents, generally enhancing solubility in polar aprotic solvents.

  • The 2,6-Dimethylphenyl Moiety: Introduces substantial steric hindrance and lipophilicity, restricting solvation in purely aqueous environments and dictating the compound's partition coefficient.

Understanding the precise solubility limits and thermal degradation pathways of this compound is critical for downstream applications, ranging from pharmaceutical formulation to its potential use as a precursor in advanced materials.

Thermodynamic Solubility Profiling

The Causality of Solvation

The solubility of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide is governed by the disruption of its ionic lattice. While the parent guanidine hydroiodide is highly soluble in water ()[2], the addition of the bulky 2,6-dimethylphenyl group shifts the optimal solvation sphere. Protic solvents (like methanol and water) stabilize the dissociated iodide and guanidinium ions via dipole-ion interactions, whereas aprotic solvents (like DMSO) excel at solvating the polarizable iodide ion without heavily caging the hydrophobic aromatic ring.

Standardized Shake-Flask Methodology

To generate a self-validating thermodynamic solubility profile, kinetic dissolution must be separated from true equilibrium. We employ the gold-standard isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC).

Step-by-Step Protocol:

  • Saturation: Add an excess amount of solid 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (approx. 50 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

  • Equilibration: Agitate the vials in a thermostatic shaker at 25.0 ± 0.1 °C at 300 RPM for 48 hours. Scientific Rationale: 48 hours ensures the transition from metastable kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved solids.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Scientific Rationale: PTFE is chosen to prevent non-specific adsorption of the lipophilic 2,6-dimethylphenyl moiety, which commonly occurs with nylon or cellulose filters.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (λ = 230 nm) against a validated calibration curve.

SolubilityWorkflow A Compound (Solid) CAS: 68569-67-5 B Solvent Addition (Aqueous/Organic) A->B C Isothermal Equilibration (Shake-Flask, 48h) B->C D Phase Separation (Centrifugation & PTFE Filter) C->D E Quantification (HPLC-UV Analysis) D->E F Thermodynamic Solubility Profile E->F

Workflow for determining the thermodynamic solubility of the hydroiodide salt.
Quantitative Solubility Data Summary

Based on the physicochemical behavior of structurally analogous guanidine hydroiodides ()[3], the expected solubility profile is summarized below:

Solvent SystemDielectric Constant (ε)Expected Solubility Range (mg/mL at 25°C)Solvation Mechanism
Water (pH 7.0) 80.115 - 25Ion-dipole interactions; limited by aromatic lipophilicity.
Methanol 32.7> 50Excellent hydrogen bonding; accommodates the aromatic ring.
DMSO 46.7> 100Strong solvation of the iodide anion; high affinity for the core.
Acetonitrile 37.5< 5Poor hydrogen bond donation; insufficient to break the ionic lattice.

Thermal Stability and Degradation Kinetics

Mechanistic Thermal Dynamics

Guanidine hydroiodides exhibit distinct thermal behavior. Foundational studies on the thermal stability of guanidine hydroiodide indicate that these salts typically remain stable up to their melting points (approx. 194–198 °C) ()[4] ()[2].

For 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide, thermal stress induces a predictable cascade:

  • Endothermic Melting: The crystalline lattice collapses without immediate mass loss.

  • Dehydrohalogenation: As temperatures exceed 200 °C, the hydroiodide salt dissociates, volatilizing as hydrogen iodide (HI) gas.

  • Core Cleavage: The remaining 1-amino-3-(2,6-dimethylphenyl)guanidine free base undergoes homolytic and heterolytic cleavage, releasing ammonia and hydrazine derivatives, leaving behind a carbonaceous char.

TGA-DSC Experimental Protocol

To accurately map these transitions, simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are required.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the compound into a high-purity alumina (Al2O3) crucible. Scientific Rationale: Alumina is inert; platinum crucibles must be avoided as volatilized iodine can severely corrode platinum at high temperatures.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (N2) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating purely thermal decomposition events.

  • Heating Program: Ramp the temperature from 25 °C to 500 °C at a controlled rate of 10 °C/min.

  • Data Correlation: Overlay the DSC heat flow curve (to identify the endothermic melting peak) with the TGA mass loss derivative (DTG) to pinpoint the onset of dehydrohalogenation.

ThermalDegradation A 1-Amino-3-(2,6-dimethylphenyl) guanidine HI B Thermal Stress (Heating > 190°C) A->B C Melting Phase (Endothermic Event) B->C D Dehydrohalogenation (Loss of HI Gas) C->D T > 200°C E Guanidine Core Cleavage (Loss of NH3 / Hydrazine) D->E Further Heating F Carbonaceous Residue E->F

Proposed thermal degradation pathway and phase transitions under thermal stress.
Thermal Event Summary

Based on the structural thermal dynamics of the guanidine hydroiodide class, the following thermal events are characteristic of this compound:

Thermal EventTemperature Range (°C)Analytical SignatureMechanistic Cause
Melting Point 190 - 200 °CSharp endothermic peak (DSC); No mass loss (TGA)Collapse of the ionic crystal lattice.
Onset of Degradation ( Tonset​ ) 210 - 230 °CInitial mass loss step (TGA)Volatilization of Hydrogen Iodide (HI).
Peak Decomposition ( Tpeak​ ) 280 - 320 °CMajor exothermic/endothermic complex; Rapid mass lossCleavage of the aminoguanidine core.
Residual Char > 450 °CMass stabilization at ~10-15%Formation of stable carbonaceous residue.

Conclusion

The physicochemical profiling of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide reveals a compound heavily influenced by its hydroiodide counterion. Its solubility is maximized in polar, hydrogen-bonding solvents (Methanol, DMSO) due to the polarizability of the iodide ion, while its thermal stability is capped by the dehydrohalogenation threshold typical of guanidinium salts (~200 °C). Adhering to the rigorous shake-flask and TGA-DSC protocols outlined above ensures reproducible, high-fidelity data for advanced formulation and material synthesis.

References

  • NextSDS Chemical Substance Information. N'-amino-N-(2,6-dimethylphenyl)guanidine hydroiodide (CAS 68569-67-5). Retrieved from: [Link]

  • Ishibashi, H., et al. (2017). Hybrid perovskite solar cells fabricated from guanidine hydroiodide and tin iodide. Scientific Reports, 7(1), 4969. Retrieved from:[Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization (NMR, IR) of 1-Amino-3-(2,6-dimethylphenyl)guanidine Hydroiodide

A Technical Guide for Preclinical Development Executive Summary The structural validation of active pharmaceutical ingredients (APIs) and their intermediates is a foundational pillar of drug development. 1-Amino-3-(2,6-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Preclinical Development

Executive Summary

The structural validation of active pharmaceutical ingredients (APIs) and their intermediates is a foundational pillar of drug development. 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (CAS: 68569-67-5) (1)[1] is a highly specialized aminoguanidine derivative. Characterized by a privileged 2,6-dimethylphenyl scaffold, this compound presents unique spectroscopic features due to the electronic interplay between the aromatic ring, the delocalized guanidinium cation, and the iodide counterion. This whitepaper provides an authoritative, step-by-step guide to the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic characterization of this compound, emphasizing the causality behind experimental choices and spectral assignments.

Chemical & Biological Context

Aminoguanidines bearing a 2,6-dimethylphenyl substitution are well-documented for their potent biological activities. They are frequently investigated for their antiarrhythmic properties, similar to the derivative TYB-3823 (2)[2], and have historical significance in the development of local anesthetics (3)[3]. Furthermore, the aminoguanidine moiety is a classic pharmacophore for the competitive inhibition of inducible Nitric Oxide Synthase (iNOS). The hydroiodide salt form is specifically utilized to enhance aqueous solubility and stability, a critical factor monitored in chemical compliance and safety frameworks (4)[4].

G Larginine L-Arginine iNOS Inducible NOS (iNOS) Larginine->iNOS Substrate NO Nitric Oxide (NO) iNOS->NO Oxidation Inflammation Inflammatory Response NO->Inflammation Exacerbates Inhibitor 1-Amino-3-(2,6-dimethylphenyl) guanidine Inhibitor->iNOS Competitive Inhibition

Fig 1. Pharmacological pathway of iNOS inhibition by aminoguanidine derivatives.

Structural Elucidation Strategy

The analytical strategy relies on orthogonal techniques to build a self-validating dataset:

  • FT-IR Spectroscopy is employed to confirm the presence of the highly polar functional groups (the guanidinium C=N bond and N-H stretches). The hydroiodide salt significantly alters the N-H stretching region due to strong hydrogen bonding with the iodide anion.

  • NMR Spectroscopy (¹H and ¹³C) is utilized to map the carbon framework and proton environments. The steric bulk of the 2,6-dimethyl groups forces the aromatic ring out of the plane of the guanidine system, preventing resonance overlap and resulting in distinct, predictable chemical shifts.

Workflow cluster_IR FT-IR Spectroscopy Workflow cluster_NMR NMR Spectroscopy Workflow Sample 1-Amino-3-(2,6-dimethylphenyl) guanidine Hydroiodide PrepIR ATR Preparation (Anhydrous) Sample->PrepIR PrepNMR Dissolution in DMSO-d₆ Sample->PrepNMR AcqIR Acquisition (4000-400 cm⁻¹) PrepIR->AcqIR DataIR Functional Group ID (C=N, N-H) AcqIR->DataIR Validation Structural Confirmation & Purity Assessment DataIR->Validation AcqNMR 1H & 13C Acquisition (400 MHz) PrepNMR->AcqNMR DataNMR Structural Connectivity & Spin Systems AcqNMR->DataNMR DataNMR->Validation

Fig 2. Self-validating analytical workflow for spectroscopic characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality of Spectral Features

In the solid state, the hydroiodide salt forms a robust hydrogen-bonded network. The large, polarizable iodide ion (I⁻) acts as an electron donor to the N-H protons. This interaction weakens the N-H bond slightly, causing the stretching frequencies to broaden and shift to lower wavenumbers (typically 3150–3320 cm⁻¹) compared to a free base. Furthermore, the protonation of the guanidine core delocalizes the positive charge across the N-C-N system. This partial double-bond character yields a highly intense, diagnostic C=N stretching band around 1655 cm⁻¹.

FT-IR Experimental Protocol
  • Preparation: Dry the sample in a vacuum desiccator for 24 hours to eliminate residual moisture, which would otherwise produce a broad O-H stretch (~3400 cm⁻¹) that obscures the critical N-H bands.

  • Background Calibration: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on a clean Attenuated Total Reflectance (ATR) diamond crystal to establish a self-validating baseline.

  • Acquisition: Place ~2 mg of the compound onto the ATR crystal. Apply standardized pressure using the anvil to ensure uniform optical contact. Scan from 4000 to 400 cm⁻¹.

  • Processing: Apply atmospheric compensation to remove CO₂ and H₂O vapor artifacts, followed by baseline correction.

Table 1: FT-IR Spectral Assignments (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Feature
3320, 3150Broad, StrongN-H stretchingPrimary/secondary amines and guanidinium; broadened by H-bonding with I⁻
2920, 2850WeakC-H stretching (sp³)2,6-dimethyl aliphatic groups
1655StrongC=N stretchingDelocalized guanidinium cation
1590, 1475MediumC=C stretchingAromatic ring breathing
775StrongC-H out-of-plane bendCharacteristic of 1,2,3-trisubstituted (ortho-disubstituted) benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Spectral Features

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is strictly chosen over CDCl₃. The hydroiodide salt is highly polar and insoluble in non-polar solvents. More importantly, DMSO-d₆ is a strong hydrogen-bond acceptor that slows the chemical exchange rate of the N-H and NH₂ protons, allowing them to be observed as distinct, albeit broad, signals rather than exchanging into the baseline.

¹H NMR Dynamics: The two methyl groups on the phenyl ring are chemically equivalent due to the axis of symmetry and appear as a sharp singlet integrating to 6 protons. The aromatic protons form an AM₂ (or AB₂) spin system: the two meta protons appear as a doublet, and the single para proton appears as a triplet.

¹³C NMR Dynamics: The central guanidinium carbon is severely deshielded by the three adjacent electronegative nitrogen atoms and the formal positive charge, pushing its resonance downfield to approximately 157 ppm.

NMR Experimental Protocol
  • Sample Dissolution: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Anhydrous conditions are critical to minimize the HDO peak at 3.33 ppm, which can obscure nearby signals.

  • Acquisition Setup: Transfer to a 5 mm NMR tube. Tune the spectrometer (e.g., 400 MHz) to ¹H and ¹³C frequencies. Perform gradient shimming to achieve a sharp solvent lock signal, ensuring high resolution.

  • ¹H Acquisition: Execute a standard ¹H pulse sequence (e.g., zg30), 16 scans, with a 2-second relaxation delay to ensure quantitative integration of the methyl and aromatic protons.

  • ¹³C Acquisition: Execute a proton-decoupled ¹³C pulse sequence (e.g., zgpg30), 1024 scans, with a 2-second relaxation delay to capture the quaternary carbons (ipso-aromatic and guanidinium).

  • Processing: Apply Fourier transform and phase correction. Calibrate the chemical shifts using the central peak of the DMSO-d₆ multiplet (2.50 ppm for ¹H; 39.5 ppm for ¹³C).

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)
Position¹H Shift (ppm)MultiplicityIntegration¹³C Shift (ppm)Assignment
2,6-CH₃2.25s6H18.2Aryl methyls
3,5-ArH7.10d (J = 7.5 Hz)2H128.5meta-Aryl CH
4-ArH7.05t (J = 7.5 Hz)1H126.8para-Aryl CH
1-ArC---134.2ipso-Aryl C (Quaternary)
2,6-ArC---136.5ortho-Aryl C (Quaternary)
Guanidinium C---157.4C=N (Quaternary)
NH (Aryl)9.20br s1H-Aryl-NH (Exchangeable)
NH₂ (Hydrazine)4.80br s2H-Terminal NH₂ (Exchangeable)
NH₂⁺ (Guanidine)7.50br s2H-Guanidinium NH₂⁺ (Exchangeable)
(Note: Chemical shifts are representative values for 2,6-dimethylphenyl guanidinium salts under standard conditions).
Conclusion

The comprehensive characterization of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide requires a nuanced understanding of its salt form and structural symmetry. By employing anhydrous ATR-FTIR, the diagnostic C=N delocalization and hydrogen-bonded N-H networks are validated. Concurrently, high-resolution NMR in DMSO-d₆ provides an exact map of the sterically hindered 2,6-dimethylphenyl system and the highly deshielded guanidinium core. Adhering to these self-validating protocols ensures regulatory compliance and high-fidelity data for downstream preclinical applications.

References
  • 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide - CAS号, Molaid Database.
  • Effects of a new antiarrhythmic drug TYB-3823 on canine ventricular arrhythmia models, NIH PubMed.
  • Studies on Local Anesthetics. XVI., Semantic Scholar.
  • N-[amino(methylsulfanyl)methylidene]guanidine hydroiodide — Chemical Substance Information, NextSDS.

Sources

Protocols & Analytical Methods

Method

How to dissolve 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide for cell culture assays

An in-depth technical guide for the preparation, handling, and application of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (CAS: 68569-67-5) in cellular assays. As a Senior Application Scientist, I have structured...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the preparation, handling, and application of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (CAS: 68569-67-5) in cellular assays.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. We will explore the physicochemical causality behind solvent selection, provide precise quantitative metrics, and establish a self-validating protocol to ensure reproducible pharmacological readouts.

Physicochemical Profiling & Solvation Rationale

To achieve reliable in vitro data, researchers must respect the chemical duality of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide.

The Causality of Solvent Selection: The compound consists of a highly polar aminoguanidinium core stabilized by a hydroiodide (HI) counterion, attached to a lipophilic 2,6-dimethylphenyl ring. While the hydroiodide salt confers a degree of aqueous solubility, dissolving the dry powder directly into complex, ion-rich cell culture media is strongly discouraged. Direct aqueous dissolution often leads to transient micro-precipitation, localized osmotic shock, and inconsistent dosing.

Instead, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. DMSO is an amphiphilic, aprotic solvent that completely solvates both the charged guanidinium moiety and the hydrophobic aromatic ring. This creates a thermodynamically stable master stock that can be seamlessly diluted into aqueous media without crashing out, a standard practice validated in studies involving structurally related aminoguanidine derivatives ().

Furthermore, because hydroiodide salts can be sensitive to photo-oxidation and atmospheric moisture, the master stock must be aliquoted and frozen to prevent the degradation of the active pharmacophore.

Quantitative Data & Dilution Metrics

To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture well must never exceed 0.1% (v/v) . The tables below summarize the compound's properties and the exact metrics required to maintain this threshold.

Table 1: Physicochemical Profile

Property Value
Chemical Name 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide
CAS Number 68569-67-5
Molecular Formula C₉H₁₄N₄ · HI
Molecular Weight 306.15 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)

| Storage (Powder) | +4°C to +20°C, desiccated and protected from light |

Table 2: 100 mM Master Stock Preparation & Serial Dilution (Based on a 100 mM DMSO Master Stock: 30.62 mg of compound in 1.0 mL DMSO)

Target Assay Conc.Volume of 100 mM StockVolume of Culture MediaFinal DMSO Concentration
100 µM 1.0 µL999.0 µL0.100% (Maximum safe limit)
50 µM 0.5 µL999.5 µL0.050%
10 µM 1.0 µL of a 10 mM intermediate999.0 µL0.010%
1 µM 1.0 µL of a 1 mM intermediate999.0 µL0.001%

Experimental Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system. By incorporating specific checkpoints (e.g., microscopic validation and vehicle controls), you ensure that the observed cellular phenotype is driven by the compound's pharmacology, not by solvent artifacts or precipitation.

Workflow A 1. Weigh Powder (CAS 68569-67-5) B 2. Primary Stock (100 mM in DMSO) A->B Add Anhydrous DMSO C 3. Aliquot & Freeze (-20°C Storage) B->C Protect from moisture D 4. Intermediate Media Dilution B->D Dilute in warmed media E 5. In Vitro Assay (<0.1% DMSO) D->E Apply to cells

Caption: Workflow for the dissolution and application of phenylguanidine hydroiodide in cell culture.

Step 1: Master Stock Preparation (100 mM)
  • Equilibrate the lyophilized powder to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Weigh exactly 30.62 mg of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide into a sterile, amber microcentrifuge tube.

  • Add 1.0 mL of sterile, anhydrous DMSO .

  • Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes.

Step 2: Aliquoting and Storage
  • Dispense the 100 mM stock into 50 µL single-use aliquots. Use amber tubes to protect the hydroiodide salt from light-induced degradation.

  • Store aliquots at -20°C (for use within 1-2 months) or -80°C (for up to 6 months). Never subject the stock to repeated freeze-thaw cycles , as atmospheric moisture introduced during thawing will degrade the compound.

Step 3: Assay Application & System Validation
  • Thaw a single 50 µL aliquot at room temperature.

  • Pre-warm your cell culture media (e.g., DMEM or RPMI supplemented with FBS) to 37°C.

  • Pre-dilution: Do not drop DMSO directly onto cells. Instead, prepare your final working concentration (e.g., 100 µM) in a separate sterile tube by adding 1 µL of the 100 mM stock to 999 µL of warmed media. Vortex immediately to ensure rapid dispersion.

  • Self-Validation Checkpoint: Before applying the media to your cells, place 100 µL of the working solution into a blank well and inspect it under an inverted phase-contrast microscope at 20x magnification. The complete absence of micro-crystals or phase separation validates successful solvation.

  • Vehicle Control: You must run a parallel control well treated with the exact same concentration of DMSO (e.g., 0.1% v/v) lacking the compound. This isolates the pharmacological effect of the guanidine derivative from baseline solvent stress ().

Mechanistic Context in Cellular Assays

Guanidine derivatives are widely utilized in pharmacology for their ability to interact with specific enzymatic pockets and ion channels. Depending on the exact cell line, 1-Amino-3-(2,6-dimethylphenyl)guanidine acts as a structural analog to known modulators of Nitric Oxide Synthase (NOS) isoforms and voltage-gated proton channels (Hv1) ().

Understanding this mechanism is critical for setting up your assay timelines. Enzymatic inhibition (e.g., reducing NO production) can be measured rapidly (within 2–6 hours), whereas phenotypic changes like altered cell viability or reduced fibrotic marker expression require longer incubations (24–72 hours).

Mechanism L Phenylguanidine Derivative T Target Interaction (e.g., NOS, Ion Channels) L->T Binding P1 Enzymatic Inhibition T->P1 P2 Receptor Modulation T->P2 O Phenotypic Readout (Cell Viability / ROS) P1->O Decreased NO P2->O Altered Signaling

Caption: Putative pharmacological mechanisms of guanidine derivatives in cellular assays.

References

  • De la Peña-Cleto, et al. "Molecular determinants of Hv1 proton channel inhibition by guanidine derivatives." Proceedings of the National Academy of Sciences, 2014. URL:[Link]

  • Spandidos Publications. "Aminoguanidine reduces diabetes-associated cardiac fibrosis." Molecular Medicine Reports, 2019. URL:[Link]

Application

Application Note &amp; Protocols: 1-Amino-3-(2,6-dimethylphenyl)guanidine Hydroiodide as a Versatile Precursor for Heterocyclic Synthesis

Abstract This guide provides a comprehensive overview of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide, a specialized chemical precursor for organic synthesis. We delve into its core chemical properties, safe handl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide, a specialized chemical precursor for organic synthesis. We delve into its core chemical properties, safe handling procedures, and its fundamental reactivity as a versatile building block. The primary focus is on its application in the synthesis of nitrogen-containing heterocycles, which are pivotal scaffolds in medicinal chemistry and drug development. Detailed, field-tested protocols for the synthesis of substituted pyrazoles and 1,2,4-triazoles are presented, complete with mechanistic rationale, self-validation checkpoints, and expert insights into potential challenges and optimization strategies.

Chemical Profile and Handling

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide is a stable salt of a substituted aminoguanidine. The presence of the aminoguanidine moiety, a structure containing a chain of three nitrogen atoms and one carbon, makes it a powerful synthon for a wide variety of cyclization reactions.[1] The 2,6-dimethylphenyl group introduces significant steric hindrance and lipophilicity, which can modulate reaction kinetics and improve solubility in organic solvents compared to simpler aminoguanidine salts.

PropertyDataSource
Chemical Name N'-amino-N-(2,6-dimethylphenyl)guanidine hydroiodide[2]
Molecular Formula C₉H₁₅IN₄[3]
Molecular Weight 306.15 g/mol [3]
CAS Number 68569-67-5[2]
Appearance Typically an off-white to pale yellow solidN/A
Predicted XlogP 0.8[3]

Storage and Stability: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[4] It is hygroscopic and may be light-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[4]

Safety and Handling: Users should consult the Safety Data Sheet (SDS) before use. The compound is classified as an acute toxin (oral, dermal, inhalation), a skin irritant, and a serious eye irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a certified chemical fume hood.[4][5]

Core Reactivity and Mechanistic Rationale

The synthetic utility of 1-Amino-3-(2,6-dimethylphenyl)guanidine stems from its distinct nucleophilic centers. The terminal -NH₂ group of the hydrazine moiety is the most reactive site for initial condensation reactions, while the guanidinyl nitrogens participate in subsequent cyclization steps. This "N-N-C-N" backbone is ideal for constructing five- and six-membered heterocyclic rings.

The hydroiodide salt form ensures stability for storage. In most synthetic applications, the free base is the reactive species. Therefore, a non-nucleophilic base (e.g., triethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃, NaOAc) is typically required to neutralize the hydroiodide in situ, liberating the nucleophilic aminoguanidine.

Application Protocol 1: Synthesis of a 1-Guanidinyl-3,5-disubstituted Pyrazole

This protocol details the classic condensation reaction of an aminoguanidine derivative with a β-diketone (e.g., 2,4-pentanedione) to form a 1-guanylpyrazole, a well-established synthetic method.[1]

Principle: The reaction proceeds via initial condensation of the terminal amino group with one of the carbonyls of the diketone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The 2,6-dimethylphenyl substituent remains on the guanidine moiety.

G Reactants 1. Combine Precursor, Diketone, Base, and Solvent (e.g., EtOH) Reaction 2. Heat to Reflux (e.g., 78 °C, 4-8 hours) Reactants->Reaction Monitor 3. Monitor by TLC (Disappearance of starting material) Reaction->Monitor Workup 4. Cool & Concentrate (Remove solvent in vacuo) Monitor->Workup Extract 5. Aqueous Workup (Partition between EtOAc and H₂O) Workup->Extract Purify 6. Purify (Column chromatography or recrystallization) Extract->Purify Characterize 7. Characterize Product (NMR, MS, IR) Purify->Characterize

Materials and Equipment:

  • 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (1.0 equiv)

  • 2,4-Pentanedione (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Ethanol (Absolute), 0.2 M concentration

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Ethyl acetate (EtOAc), Hexanes, Water (for workup and chromatography)

Step-by-Step Procedure:

  • To a dry round-bottom flask, add 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (e.g., 3.06 g, 10 mmol), 2,4-pentanedione (1.1 g, 11 mmol), and anhydrous K₂CO₃ (2.07 g, 15 mmol).

  • Add absolute ethanol (50 mL) to the flask.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Self-Validation: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase). The reaction is complete upon consumption of the limiting reagent (aminoguanidine), typically within 4-8 hours.

  • Once complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).[5]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[5]

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the desired 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,6-dimethylphenyl)guanidine.

Application Protocol 2: Synthesis of a 3-Amino-5-substituted-1,2,4-triazole

This protocol demonstrates a two-step, one-pot synthesis involving acylation of the aminoguanidine followed by base-mediated cyclization to form a 3-amino-1,2,4-triazole. This is a classical and robust method for accessing this important heterocyclic core.[1]

Principle: The terminal amino group is first acylated with an acid chloride or anhydride. The resulting acylaminoguanidine intermediate is then cyclized by treatment with a base, which promotes intramolecular nucleophilic attack and subsequent dehydration to form the aromatic triazole ring.

G Acylation Step 1: Acylation 1. Dissolve Precursor & Base in Pyridine 2. Add Acylating Agent (e.g., Benzoyl Chloride) at 0 °C 3. Stir at RT Monitor1 Monitor Acylation by TLC (Formation of intermediate) Acylation->Monitor1 Cyclization Step 2: Cyclization 1. Add Aqueous Base (e.g., 10% NaOH) 2. Heat to Reflux Monitor1->Cyclization Monitor2 Monitor Cyclization by TLC (Formation of final product) Cyclization->Monitor2 Workup 3. Cool & Acidify (e.g., with HCl) (Precipitates the product) Monitor2->Workup Purify 4. Filter & Recrystallize Workup->Purify Characterize 5. Characterize Product (NMR, MS, mp) Purify->Characterize

Materials and Equipment:

  • 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (1.0 equiv)

  • Benzoyl Chloride (1.05 equiv)

  • Pyridine (as solvent and base)

  • 10% w/v aqueous Sodium Hydroxide (NaOH) solution

  • 2M Hydrochloric Acid (HCl)

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Dissolve 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (e.g., 3.06 g, 10 mmol) in pyridine (30 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.48 g, 10.5 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Self-Validation (Step 1): Monitor the formation of the acylaminoguanidine intermediate by TLC. The intermediate should have a different Rf value from the starting materials.

  • Once the acylation is complete, add 10% aqueous NaOH solution (50 mL) to the flask.

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.

  • Self-Validation (Step 2): Monitor the cyclization by TLC. The reaction is complete when the intermediate spot is fully converted to the product spot.

  • Cool the reaction mixture to room temperature and then carefully acidify by adding 2M HCl until the pH is approximately 5-6. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 20 mL).

  • The crude product can be purified by recrystallization from ethanol to yield the desired N-(2,6-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-amine.

Troubleshooting and Expert Insights

  • Incomplete Reactions: The steric bulk of the 2,6-dimethylphenyl group may slow down reaction rates compared to unsubstituted aminoguanidine. If reactions are sluggish, consider increasing the reaction time, temperature, or using a higher boiling point solvent (e.g., DMF or toluene, where appropriate).

  • Role of the Base: For the pyrazole synthesis, a solid inorganic base like K₂CO₃ is sufficient and simplifies workup. For the triazole synthesis, pyridine acts as both a solvent and an acid scavenger during acylation, while a stronger aqueous base is required for the subsequent cyclization/dehydration step.

  • Purification Challenges: The guanidine functionality can cause streaking on silica gel TLC plates and columns due to its basicity. Adding a small amount of triethylamine (0.5-1%) to the chromatography eluent can often mitigate this issue and improve peak shape.

  • Side Products: In the triazole synthesis, incomplete cyclization is the most common issue. Ensure adequate heating time and base concentration. Over-acylation (at multiple nitrogen sites) can occur if excess acylating agent is used or if the reaction is run for too long before cyclization.

References

  • PubChemLite. (n.d.). 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (C9H14N4).
  • Kurzer, F., & Douraghi-Zadeh, K. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 2(8), 459-474.
  • The Royal Society of Chemistry. (n.d.). Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer.
  • Chemical Substance Information. (n.d.). N'-amino-N-(2,6-dimethylphenyl)guanidine hydroiodide.
  • Synquest Labs. (n.d.). 1-Amino-3-methylguanidine hydroiodide - Safety Data Sheet.

Sources

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide

Abstract This application note details a systematic approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a systematic approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide. Due to the compound's polar and strongly basic nature, this guide focuses on strategies to achieve adequate retention and excellent peak symmetry using reversed-phase chromatography. We present a comprehensive workflow, from initial physicochemical assessment and selection of chromatographic conditions to a full method validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document is intended for researchers, quality control analysts, and drug development professionals requiring a precise and accurate assay for this compound.

Introduction

1-Amino-3-(2,6-dimethylphenyl)guanidine is a substituted guanidine compound of interest in pharmaceutical development. The guanidine group is a highly basic moiety (pKa ≈ 13.6) that is protonated at physiological pH, rendering the molecule highly polar.[5][6] Accurate quantification of this active pharmaceutical ingredient (API) is critical for formulation development, stability testing, and quality control.

The primary analytical challenge for such compounds is their poor retention on traditional reversed-phase (RP) HPLC columns, which separate molecules based on hydrophobicity.[7][8][9] This note provides a logical framework for overcoming this challenge, leading to a reliable analytical method.

Physicochemical Properties & Analytical Strategy

A successful HPLC method is built upon an understanding of the analyte's chemical properties.

  • Analyte: 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide

  • Structure: The molecule contains a polar, strongly basic guanidinium group and a moderately non-polar dimethylphenyl group.[10]

  • pKa: The guanidinium group has a very high pKa, meaning it will be positively charged across the entire practical pH range of silica-based HPLC columns (pH 2-8).[6]

  • UV Absorbance: The dimethylphenyl group provides a chromophore suitable for UV detection. While the guanidinium group itself absorbs at very low wavelengths (~180-210 nm), the aromatic ring allows for more selective detection at higher wavelengths, reducing interference from common solvents and additives.[11][12][13]

Given these properties, a reversed-phase HPLC approach is viable but requires careful optimization to manage the analyte's polarity and charge. The primary strategy will be to use a C18 column with mobile phase modifiers to control peak shape and retention.

HPLC Method Development Workflow

The development process is a systematic optimization of chromatographic parameters. The goal is to achieve a method with adequate retention (k > 2), good peak symmetry (As ≈ 0.9 - 1.2), and high efficiency (N > 2000).

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Analyte Assessment (Polarity, pKa, UV Scan) B Column Selection (e.g., C18, 5 µm, 150x4.6 mm) A->B C Mobile Phase Screening (pH, Organic Modifier) B->C D Detector Wavelength (Select λmax) C->D E Optimization (Gradient, Flow Rate, Temp.) D->E F Specificity E->F Final Method Conditions G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J

Caption: HPLC Method Development and Validation Workflow.

Column and Mobile Phase Selection

Column: A conventional C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its hydrophobicity, which will interact with the dimethylphenyl moiety of the analyte.[14]

Mobile Phase: This is the most critical parameter.

  • Organic Modifier: Acetonitrile is often preferred over methanol for basic compounds as it can result in better peak shapes and lower backpressure.

  • Aqueous Phase & pH Control: An acidic mobile phase is necessary to suppress the interaction of the positively charged analyte with residual, negatively charged silanols on the silica surface, which causes peak tailing.[15]

    • Option A (Recommended): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. These are volatile and MS-compatible modifiers that provide a low pH (~2.5-2.8) and can act as ion-pairing agents to improve retention.[15][16]

    • Option B: A phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to pH 2.5-3.0. This provides excellent pH control but is non-volatile.[17]

Detector Wavelength Selection

A UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). Based on the 2,6-dimethylphenyl structure, a λmax is expected in the range of 210-270 nm. For this application, a starting wavelength of 220 nm is recommended to provide a good balance of sensitivity and specificity.

Detailed Protocol: Starting Method

This protocol provides a robust starting point for analysis. Further optimization may be required based on the specific HPLC system and sample matrix.

4.1. Reagents and Materials

  • 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide reference standard

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Syringe filters (for sample preparation)

4.2. Instrument and Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1200 Series or equivalentStandard system with UV detector.
Column C18, 150 x 4.6 mm, 5 µmGood starting point for retaining the analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides low pH to improve peak shape.[15][16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% to 70% B over 10 minA scouting gradient to determine elution time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLCan be adjusted based on sensitivity needs.
Detector UV/DAD @ 220 nmProvides good sensitivity for the analyte.

4.3. Preparation of Solutions

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the Diluent.

  • Sample Preparation: Prepare samples to have a theoretical concentration within the calibration range using the Diluent. Filter all samples and standards through a 0.45 µm filter before injection.

Method Validation Protocol

Once the method is optimized (e.g., adjusted to an isocratic method if possible for speed and simplicity), it must be validated to prove its suitability for the intended purpose, following ICH Q2(R1) guidelines.[1][2][3][4]

G Specificity Specificity (Placebo, Stress Samples) Linearity Linearity (5-6 concentrations) Specificity->Linearity Accuracy Accuracy (Spiked Placebo) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Slope Method) Precision->LOD_LOQ Robustness Robustness (Small Variations in pH, Temp, Flow) LOD_LOQ->Robustness

Caption: Key Parameters for HPLC Method Validation.

5.1. Specificity Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.

  • Protocol: Inject the diluent, a placebo sample, and a standard solution. The analyte peak should be absent in the diluent and placebo, and its peak should be pure (as determined by a DAD/PDA detector).

5.2. Linearity and Range Establish that the detector response is directly proportional to the analyte concentration over a specified range.

  • Protocol: Analyze a minimum of five concentrations across the proposed range (e.g., 1-100 µg/mL). Plot the peak area versus concentration and perform a linear regression.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

5.3. Accuracy (Recovery) Determine the closeness of the test results to the true value.

  • Protocol: Analyze a placebo sample spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

5.4. Precision Assess the degree of scatter between a series of measurements.

  • Repeatability (Intra-assay): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol: These can be estimated based on the signal-to-noise ratio (S/N) of the response (LOD ≈ 3:1, LOQ ≈ 10:1) or calculated from the standard deviation of the response and the slope of the calibration curve.

5.6. Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][3]

  • Protocol: Introduce small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (retention time, peak area, tailing factor) should remain within predefined limits.

Conclusion

This application note provides a comprehensive and scientifically grounded strategy for developing and validating an HPLC-UV method for the quantification of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide. By carefully selecting a C18 column and using an acidic mobile phase, the challenges associated with retaining and resolving this polar, basic compound can be effectively overcome. The detailed validation protocol ensures that the resulting method is accurate, precise, and reliable for its intended use in a regulated environment.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography Source: SIELC Technologies URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone Source: Journal of Liquid Chromatography URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: HPLC Method Development For Basic Molecules: A Case Study Source: PharmaGuru URL: [Link]

  • Title: Guanidine analyzed with HPLC- AppNote Source: MicroSolv Technology Corporation URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: HPLC Methods for analysis of Guanidine Source: HELIX Chromatography URL: [Link]

  • Title: Analysis of guanidine using HPLC. (A) Guanidine standard... Source: ResearchGate URL: [Link]

  • Title: Retaining Polar Compounds Source: LCGC North America URL: [Link]

  • Title: ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column Source: SIELC Technologies URL: [Link]

  • Title: HPLC Method Development Kit: Where to Start? Source: Element Lab Solutions URL: [Link]

  • Title: Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications Source: Welch Materials URL: [Link]

  • Title: Guanidine and guanidinium cation in the excited state—theoretical investigation Source: The Journal of Chemical Physics URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]

  • Title: Guanidine and Guanidinium Source: Light and Molecule's Blog URL: [Link]

  • Title: How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase Source: LCGC International URL: [Link]

  • Title: UV–vis spectra of guanidine 2 in acetonitrile Source: ResearchGate URL: [Link]

  • Title: [C(NH2)3]2Zn(CO3)2: A Guanidinium-Templated Ultraviolet Nonlinear Optical Material Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • Title: 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (C9H14N4) Source: PubChemLite URL: [Link]

  • Title: Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors Source: The Royal Society of Chemistry URL: [Link]

  • Title: Guanidine Source: Wikipedia URL: [Link]

  • Title: Synthesis and properties of novel guanidine bases. N,N′,N″-Tris(3-dimethylaminopropyl) Source: Tetrahedron Letters URL: [Link]

  • Title: Chemical Properties of Guanidine, N,N'-diphenyl- (CAS 102-06-7) Source: Cheméo URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 1-Amino-3-(2,6-dimethylphenyl)guanidine Hydroiodide

Welcome to the Technical Support Center. The synthesis of 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide is a critical pathway for developing specific alpha-adrenergic agonists and specialized biochemical probes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide is a critical pathway for developing specific alpha-adrenergic agonists and specialized biochemical probes. The standard synthetic route involves the S-methylation of a 2,6-dimethylphenylthiourea precursor, followed by hydrazinolysis.

While theoretically straightforward, researchers frequently encounter severe yield drops due to reagent volatility, thermodynamic equilibrium stalling, and phase-separation issues during isolation. This guide provides field-proven, mechanistically grounded solutions to optimize your workflow.

Diagnostic Troubleshooting Workflow

Use the logical flowchart below to identify the root cause of your yield drop based on the specific phase of your synthesis.

TroubleshootingWorkflow Start Yield Drop in 1-Amino-3-(2,6-dimethylphenyl)guanidine HI Synthesis Q1 Is the S-methylation conversion < 90%? Start->Q1 Q2 Are there multiple spots during hydrazinolysis? Q1->Q2 No A1 Methyl Iodide Loss Action: Use sealed pressure tube or -20°C reflux condenser. Q1->A1 Yes Q3 Is the final product oiling out during isolation? Q2->Q3 No A2 MeSH Accumulation / Bis-addition Action: Sweep with N2 to remove MeSH, control N2H4 dropwise. Q2->A2 Yes A3 Solvation Imbalance Action: Use EtOH/Et2O gradient, seed crystals, avoid rapid cooling. Q3->A3 Yes Success Optimized Yield (>85%) Q3->Success No A1->Q2 A2->Q3 A3->Success

Fig 1: Diagnostic workflow for optimizing aminoguanidine hydroiodide synthesis yields.

Frequently Asked Questions (Troubleshooting)

Phase 1: S-Methylation of 1-(2,6-dimethylphenyl)thiourea

Q: My S-methylation step stalls at ~60-70% conversion, even with extended heating. How can I push it to completion? A: This is a physical loss issue, not a chemical one. Methyl iodide (MeI) is highly volatile, with a boiling point of 42.5°C. If you are running the reaction at 50–60°C in a standard reflux setup, the MeI vapor often escapes through the condenser before it can react with the sterically hindered thiourea.

  • The Fix: Conduct the reaction in a sealed pressure vessel (e.g., a heavy-walled Schlenk tube) to keep MeI in the liquid phase, or use a specialized jacketed reflux condenser chilled to -20°C. Using a slight excess of MeI (1.2 eq) under these sealed conditions will reliably push conversion >95%.

Phase 2: Hydrazinolysis (The Critical Step)

Q: During the addition of hydrazine, the yield of the target aminoguanidine drops, and TLC shows multiple side products. What is happening? A: The conversion of the S-methylisothiourea intermediate to the aminoguanidine relies on the nucleophilic attack of hydrazine, which displaces methyl mercaptan (MeSH)[1]. This reaction is governed by a reversible thermodynamic equilibrium. According to Le Chatelier's principle, if the highly soluble MeSH gas is not actively removed from the solvent, the forward reaction is thermodynamically hindered, causing the reaction to stall[2]. Furthermore, if hydrazine is added as a bolus, the high local concentration allows it to react twice, attacking the newly formed aminoguanidine and generating unwanted diaminoguanidine impurities.

  • The Fix: You must drive the equilibrium forward by continuously sweeping the reaction headspace with nitrogen to strip out the MeSH gas. Simultaneously, add the hydrazine hydrate dropwise over 60 minutes to prevent bis-addition.

Phase 3: Isolation and Crystallization

Q: My final 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide "oils out" at the bottom of the flask instead of crystallizing. How do I fix this? A: Hydroiodide salts of bulky aromatic guanidines possess high lattice energies but are highly polar. Rapid addition of a non-polar antisolvent (like hexane) causes a sudden dielectric drop in the mixture. Instead of nucleating crystals, the system undergoes liquid-liquid phase separation, resulting in a trapped, impure oil[3].

  • The Fix: Transition to a miscible, moderately polar antisolvent system. Dissolve the crude product in hot ethanol, and slowly titrate in diethyl ether until the cloud point is reached. Allow the mixture to cool very slowly to room temperature to encourage proper crystal lattice formation.

Quantitative Optimization Data

Implementing the mechanistic fixes described above yields a compounding improvement in overall recovery. Compare your parameters against the optimized baseline below:

ParameterStandard ConditionOptimized ConditionMechanistic ImpactYield Δ
Alkylating Agent 1.0 eq MeI, open reflux1.2 eq MeI, sealed tubePrevents volatile reagent loss+15%
Hydrazine Addition Bolus addition (1.5 eq)Dropwise over 1 hr (1.1 eq)Minimizes bis-guanidine impurities+10%
Equilibrium Control Passive ventingActive N₂ sweep to scrubberDrives MeSH displacement forward+25%
Isolation Solvent Acetone / HexaneHot EtOH / Diethyl EtherPrevents phase separation (oiling out)+12%

Detailed Experimental Protocol: Optimized Hydrazinolysis & Isolation

This methodology relies on a self-validating system ; the physical setup will explicitly tell you when the reaction has reached thermodynamic completion, removing the guesswork from reaction timing.

Objective: Convert 1-(2,6-dimethylphenyl)-S-methylisothiourea hydroiodide to 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide.

  • Reactor Setup: Equip a 3-neck round-bottom flask with a dropping funnel, a nitrogen inlet (submerged dip tube), and a gas outlet. Connect the gas outlet to a secondary trap containing a 10% sodium hypochlorite (bleach) solution. Safety Note: Bleach oxidizes toxic, foul-smelling MeSH into odorless methanesulfonic acid.

  • Substrate Dissolution: Dissolve 1-(2,6-dimethylphenyl)-S-methylisothiourea hydroiodide (1.0 eq) in anhydrous ethanol to achieve a 0.5 M concentration at room temperature.

  • Hydrazine Addition: Heat the solution to 60°C. Begin a gentle, continuous nitrogen sweep through the dip tube. Add hydrazine hydrate (1.1 eq) dropwise via the dropping funnel over exactly 60 minutes.

  • Self-Validating Monitoring: Observe the bleach scrubber. The displacement of the S-methyl group generates MeSH gas, which will bubble vigorously into the scrubber. Validation: The reaction is deemed 100% complete when gas evolution in the scrubber ceases entirely (typically 2 to 4 hours post-addition).

  • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to approximately 25% of its original volume.

  • Crystallization: Heat the concentrate to 50°C. Slowly add diethyl ether dropwise until the solution becomes faintly cloudy (the cloud point). Remove from heat, seed with a pure crystal of the product (if available), and allow the flask to cool ambiently to room temperature over 4 hours. Transfer to a 4°C refrigerator overnight to maximize recovery.

  • Filtration: Filter the resulting white crystalline solid, wash with ice-cold diethyl ether, and dry under high vacuum to afford the pure hydroiodide salt.

References

  • Title: NG-Aminoguanidines from Primary Amines and the Preparation of Nitric Oxide Synthase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: 2

  • Title: Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives Source: PMC URL: 3

  • Title: Guanylated Diamines, Triamines, and Polyamines: Chemistry and Biological Properties Source: Chemical Reviews - ACS Publications URL: 1

Sources

Optimization

Preventing degradation of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide during long-term storage

Technical Support Center: Handling and Storage of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide Overview 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (CAS 68569-67-5) is a highly specific aminoguanidine deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling and Storage of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide

Overview 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (CAS 68569-67-5) is a highly specific aminoguanidine derivative utilized in advanced pharmacological and synthetic applications[1]. While the guanidine core offers robust hydrogen-bonding capabilities for biological targeting, the hydroiodide counter-ion and the terminal amino group introduce critical vulnerabilities. As a Senior Application Scientist, I frequently observe experimental inconsistencies stemming from compromised reagents rather than flawed methodology. This guide addresses the two primary degradation vectors for this compound: photo-oxidation of the iodide ion[2] and hydrolytic degradation of the aminoguanidine moiety[3].

Troubleshooting Guide & FAQs

Q1: My lyophilized powder has changed from white/off-white to a yellowish-brown tint. Is it still usable? A: No, this indicates significant degradation. The yellow/brown discoloration is a classic hallmark of hydroiodide salt photo-oxidation[2]. When exposed to ambient light and atmospheric oxygen, the iodide ion ( I− ) is oxidized to elemental iodine ( I2​ ) or triiodide ( I3−​ ). This not only alters the stoichiometric ratio of your active pharmaceutical ingredient (API) but introduces reactive iodine species that can covalently modify the 2,6-dimethylphenyl ring or the aminoguanidine moiety. Causality: 4I−+O2​+4H+hν​2I2​+2H2​O . Using this degraded powder will introduce unknown variables and iodine-induced cytotoxicity into your assays.

Q2: I stored the compound at 4°C in a standard refrigerator, but my recent assays show a 30% drop in potency. What happened? A: 4°C storage in a standard refrigerator often exposes the compound to high ambient humidity during repeated door openings. Aminoguanidines are inherently hygroscopic and susceptible to moisture-induced hydrolysis[3]. Moisture absorption creates localized micro-environments where the terminal amino group can undergo slow hydrolysis or condensation reactions, cleaving the C=N bond. To maintain scientific integrity, the compound must be stored at -20°C in a strictly desiccated environment.

Q3: When I reconstitute the stored powder in DMSO, it looks slightly cloudy. Why? A: Cloudiness indicates the formation of insoluble polymeric degradation products or the precipitation of the free base. If ambient moisture has driven the loss of the hydroiodide counter-ion (via volatilization of HI or neutralization), the resulting free base has drastically lower solubility in polar aprotic solvents like DMSO compared to the pristine hydroiodide salt[4]. This self-validating physical change is a strict "stop-work" signal.

Data Presentation: Degradation Vectors and Mitigation

Degradation VectorMechanistic CauseObservable SymptomsPreventive Action
Photo-oxidation UV/Visible light catalyzes the oxidation of I− to I2​ in the presence of O2​ [2].Powder turns yellow, orange, or brown.Store in amber borosilicate vials; purge with Argon.
Hydrolysis Atmospheric moisture attacks the electrophilic carbon of the guanidine group[3].Loss of assay potency; formation of ammonia/urea byproducts.Store at -20°C with desiccant; avoid repeated freeze-thaw.
Free-basing Loss of HI due to improper pH buffering or moisture exposure[4].Incomplete dissolution/cloudiness in DMSO or water.Maintain salt integrity; reconstitute only immediately prior to use.

Experimental Protocols: Long-Term Storage Preparation

To ensure a self-validating system where the reagent remains pristine from the first aliquot to the last, follow this step-by-step methodology for aliquoting and storing 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide.

Step 1: Environmental Control Perform all handling inside a controlled-humidity glove box or a nitrogen-flushed atmospheric chamber. Do not expose the bulk powder to ambient laboratory air for more than 60 seconds.

Step 2: Aliquoting into Amber Vials Weigh the dry powder into amber borosilicate glass vials. Causality: Amber glass blocks UV and blue-spectrum light (<500 nm), effectively neutralizing the photo-activation energy required for the iodide oxidation pathway[2].

Step 3: Inert Gas Purging Backfill each vial with ultra-pure Argon gas. Causality: Argon is heavier than Nitrogen and provides a dense, protective blanket over the solid API, displacing the oxygen required for the 4I−+O2​→2I2​ reaction.

Step 4: Sealing and Desiccation Seal the vials tightly with PTFE-lined caps and wrap the seal with Parafilm. Place the vials inside a secondary container (e.g., a sealed Mylar bag) containing indicating silica gel desiccant.

Step 5: Temperature-Controlled Storage Transfer the sealed secondary container to a -20°C freezer. When retrieving an aliquot, allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder[3].

Mandatory Visualization: Degradation Pathways and Interventions

DegradationPathway Compound 1-Amino-3-(2,6-dimethylphenyl) guanidine hydroiodide LightO2 Light & Oxygen Exposure Compound->LightO2 Trigger Moisture Atmospheric Moisture Compound->Moisture Trigger Oxidation Photo-oxidation of Iodide (I⁻ → I₂) LightO2->Oxidation Catalyzes Hydrolysis Aminoguanidine Hydrolysis (Cleavage of C=N) Moisture->Hydrolysis Catalyzes Symptom1 Symptom: Powder turns yellow/brown Oxidation->Symptom1 Symptom2 Symptom: Loss of potency, insoluble byproducts Hydrolysis->Symptom2 Intervention1 Mitigation: Amber Vials & Argon Purge Intervention1->LightO2 Blocks Intervention2 Mitigation: Desiccator & -20°C Storage Intervention2->Moisture Blocks

Degradation pathways of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide and mitigation steps.

References

  • NextSDS Database. "N'-amino-N-(2,6-dimethylphenyl)guanidine hydroiodide — Chemical Substance Information." NextSDS.[1]

  • MDPI. "Unexpected Products of Salicylidene-Aminoguanidine Reactions with Metal Ions—Synthesis and Structural Aspects." MDPI.[3]

  • ACS Publications. "Direct Air Capture of CO2 with Aqueous Amino Acids and Solid Bis-iminoguanidines (BIGs)." Industrial & Engineering Chemistry Research.[4]

  • ResearchGate. "Dynamic Reversible Oxidation‐Reduction of Iodide Ions for Operationally Stable Perovskite Solar Cells under ISOS‐L‐3 Protocol." ResearchGate.[2]

Sources

Troubleshooting

Optimizing mobile phase conditions for 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide chromatography

Welcome to the technical support resource for the chromatographic analysis of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide. This guide is designed for researchers, analytical scientists, and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the chromatographic analysis of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide. This guide is designed for researchers, analytical scientists, and drug development professionals to address common challenges and optimize separation methods for this highly polar and strongly basic compound.

Understanding the Analyte: Key Challenges

1-Amino-3-(2,6-dimethylphenyl)guanidine is characterized by two primary structural features that dictate its chromatographic behavior:

  • The Guanidine Group: Guanidine is an exceptionally strong organic base, with a pKa of its conjugate acid around 13.6.[1] This means that across the entire operational pH range of standard silica-based columns (pH 2-8), the guanidine moiety will be permanently protonated, existing as a cation.[2]

  • Polarity: The combination of the guanidinium ion and the amino group makes the molecule highly polar, leading to low affinity for non-polar stationary phases.

These properties are the root cause of the two most frequent issues in reversed-phase chromatography (RPC): severe peak tailing and poor retention. This guide provides a structured, question-and-answer approach to troubleshoot these problems and develop robust analytical methods.

Frequently Asked Questions & Troubleshooting Guides

Q1: My peak for 1-Amino-3-(2,6-dimethylphenyl)guanidine is tailing severely in Reversed-Phase HPLC. What is causing this and how can I fix it?

A1: The Root Cause of Peak Tailing

Severe peak tailing for this analyte is the classic symptom of strong, undesirable secondary interactions between the positively charged guanidinium group and negatively charged, ionized silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[3][4] These ionic interactions are much stronger than the intended hydrophobic interactions, causing a portion of the analyte molecules to lag behind the main peak, resulting in a pronounced tail.[5]

The following workflow provides a systematic approach to diagnosing and resolving this issue.

G cluster_0 Troubleshooting Workflow for Peak Tailing Start Severe Peak Tailing Observed Check_pH Is Mobile Phase pH < 3? Start->Check_pH Adjust_pH ACTION: Adjust Mobile Phase to pH 2.5-3.0 with Formic or Phosphoric Acid Check_pH->Adjust_pH No Check_Column Are you using a modern, high-purity (Type B) or hybrid stationary phase? Check_pH->Check_Column Yes Final_Check Peak Shape Improved? Adjust_pH->Final_Check Change_Column ACTION: Switch to a column with low silanol activity (e.g., end-capped C18, Hybrid Silica) Check_Column->Change_Column No Check_Buffer Is buffer concentration adequate (20-50 mM)? Check_Column->Check_Buffer Yes Change_Column->Final_Check Increase_Buffer ACTION: Increase buffer concentration to enhance ionic strength Check_Buffer->Increase_Buffer No Check_Buffer->Final_Check Yes Increase_Buffer->Final_Check Success Problem Resolved Final_Check->Success Yes Reassess Re-evaluate Method / Consider HILIC Final_Check->Reassess No

Caption: Troubleshooting workflow for addressing peak tailing of basic compounds.

Step-by-Step Solutions to Eliminate Peak Tailing
  • Primary Solution: Control Mobile Phase pH

    The most effective strategy is to suppress the ionization of the surface silanol groups. By operating at a low pH, the equilibrium for silanols (Si-OH ⇌ Si-O⁻ + H⁺) is shifted to the left, neutralizing the surface and minimizing the ionic interaction.[6]

    Experimental Protocol: Low-pH Mobile Phase Preparation

    • Target pH: Aim for a pH between 2.5 and 3.0.

    • Aqueous Component: Prepare the aqueous portion of your mobile phase. For a simple, MS-compatible mobile phase, add 0.1% (v/v) formic acid to HPLC-grade water. For a buffered system with higher ionic strength, use a 20-50 mM potassium phosphate buffer.[7]

    • pH Adjustment: If using a buffer, adjust the pH to your target value (e.g., 2.7) using phosphoric acid before adding any organic modifier.[8]

    • Organic Modifier: Add the required volume of acetonitrile or methanol.

    • Final Steps: Mix thoroughly, filter through a 0.22 or 0.45 µm membrane filter, and degas before use.[9]

  • Select an Appropriate Stationary Phase

    Modern HPLC columns, often referred to as "Type B" or "high-purity silica" columns, have significantly lower trace metal content and fewer acidic silanol sites compared to older "Type A" columns.[5][10] Many are also extensively end-capped, where residual silanols are chemically bonded with a small, inert group to shield them from interaction.[10]

    | Column Technology | Suitability for Basic Analytes | Mechanism of Improvement | | :--- | :--- | :--- | | High-Purity "Type B" Silica | Excellent | Reduced metal impurities and fewer acidic silanol sites.[10] | | Hybrid Silica (e.g., BEH) | Excellent | Organic/inorganic hybrid particle is more resistant to high pH and has lower silanol activity.[6][10] | | End-Capped Phases | Very Good | Residual silanols are chemically shielded, preventing interaction with the analyte.[11][12] | | Legacy "Type A" Silica | Poor | High concentration of active, acidic silanols leads to significant tailing.[4][5] |

  • Increase Mobile Phase Ionic Strength

    Increasing the concentration of the buffer (e.g., from 10 mM to 50 mM) can help reduce tailing.[6] The buffer cations (like K⁺ or Na⁺) can compete with the protonated analyte for interaction with the ionized silanol sites, effectively "masking" them and improving peak shape.[4]

Q2: I am seeing little to no retention of 1-Amino-3-(2,6-dimethylphenyl)guanidine on a C18 column. How can I increase its retention time?

A2: Addressing Poor Retention

The high polarity of your analyte results in weak hydrophobic interaction with the non-polar C18 stationary phase, causing it to elute at or near the void volume (t₀).[13] To develop a robust method, the retention factor (k) should ideally be between 2 and 10.

Strategies to Increase Retention in Reversed-Phase Mode
  • Ion-Pair Chromatography (IPC)

    This is a powerful technique for retaining highly polar, charged analytes on a reversed-phase column. An ion-pairing reagent, which is an oppositely charged molecule with a hydrophobic "tail," is added to the mobile phase.[14] It forms an electrostatically-bound, neutral complex with the analyte. This complex is significantly more hydrophobic than the analyte alone, allowing it to be retained by the C18 stationary phase.[15]

    Experimental Protocol: Getting Started with Ion-Pair Chromatography

    • Select Reagent: For your cationic analyte, an anionic ion-pairing reagent is needed. Alkyl sulfonates are a common choice.

    • Starting Concentration: Begin with a concentration of 5-10 mM of the ion-pairing reagent in the mobile phase.

    • Mobile Phase: Prepare your mobile phase as usual (e.g., buffered at pH 2.7), then add and dissolve the ion-pairing reagent.

    • Column Equilibration: This is a critical step. The ion-pairing reagent must be allowed to fully coat the stationary phase. Equilibrate the column with the ion-pair mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before making any injections.

    • Optimization: Adjust retention by modifying the organic solvent percentage. The concentration of the ion-pairing reagent can also be adjusted to fine-tune retention, though this is less common.[16]

    | Ion-Pair Reagent | Typical Application | Comments | | :--- | :--- | :--- | | Hexanesulfonic acid sodium salt | Cationic Analytes (Bases) | Good general-purpose choice. | | Octanesulfonic acid sodium salt | Cationic Analytes (Bases) | Provides stronger retention than hexanesulfonate due to longer alkyl chain. | | Sodium Dodecyl Sulfate (SDS) | Cationic Analytes (Bases) | Very strong ion-pairing agent; may lead to excessively long retention times. | | Tetrabutylammonium (TBA) salts | Anionic Analytes (Acids) | Not suitable for your cationic analyte.[15] |

  • Explore Alternative Reversed-Phase Chemistries

    If ion-pairing is not desired (e.g., due to incompatibility with mass spectrometry), consider a stationary phase that offers different selectivity and enhanced retention for polar compounds.

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This allows the phase to be more "wettable" and can provide alternative interactions for polar analytes.

    • Phenyl-Hexyl Phases: The phenyl ring offers pi-pi interactions, which can provide unique selectivity for aromatic compounds like yours.

Q3: Reversed-Phase Chromatography is still not providing optimal results. What is a good alternative chromatographic mode for this compound?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar and permanently charged compounds, HILIC is often a superior alternative to RPC.[17] HILIC utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically >80% acetonitrile).[18][19]

Mechanism: In HILIC, the mobile phase water forms a semi-stagnant, water-enriched layer on the surface of the polar stationary phase. Polar analytes like yours can partition from the organic-rich mobile phase into this aqueous layer and are thus retained. Elution is typically achieved by increasing the concentration of the aqueous component (the strong solvent).[19]

G cluster_0 Method Selection: RPC vs. HILIC Analyte Analyte: 1-Amino-3-(2,6-dimethylphenyl)guanidine (Polar, Strongly Basic) RPC Reversed-Phase (RPC) Non-Polar Stationary Phase (C18) Analyte->RPC Traditional Approach HILIC HILIC Polar Stationary Phase (Silica, Diol) Analyte->HILIC Alternative Approach RPC_Mobile Mobile Phase: High Aqueous (e.g., 90% Water / 10% ACN) RPC->RPC_Mobile RPC_Issue Challenges: - Poor Retention - Peak Tailing RPC->RPC_Issue HILIC_Mobile Mobile Phase: High Organic (e.g., 10% Water / 90% ACN) HILIC->HILIC_Mobile HILIC_Adv Advantages: - Good Retention for Polar Analytes - Orthogonal Selectivity HILIC->HILIC_Adv

Caption: Comparison of Reversed-Phase and HILIC approaches for polar analytes.

Experimental Protocol: Starting HILIC Method
ParameterRecommended Starting ConditionRationale
Stationary Phase Bare Silica, Amide, or Diol phase (e.g., 100 x 2.1 mm, 1.7 µm)Provides a polar surface for partitioning. Bare silica can offer some cation-exchange character, which is beneficial for basic compounds.[19]
Mobile Phase A 90:10 Acetonitrile/Water + 10 mM Ammonium Formate, pH 3.0The high organic content is necessary for retention in HILIC. The buffer provides ionic strength and controls pH for reproducibility.
Mobile Phase B 50:50 Acetonitrile/Water + 10 mM Ammonium Formate, pH 3.0The "strong" solvent in HILIC has a higher aqueous content.
Gradient 0-50% B over 5-10 minutesA standard scouting gradient to determine the elution point.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Adjust according to column dimensions.
Injection Solvent Must be compatible with the mobile phase (high organic). Dissolve sample in 90:10 Acetonitrile/Water if possible.Injecting in a high-aqueous solvent will cause severe peak distortion.[9]
References
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
  • Chemistry LibreTexts. (2026, January 30). 14.1: Paper Chromatography of Amino Acids Lab Procedure.
  • Kowalska, J., et al. (2014).
  • Shirey, R. E., & Kubinec, R. (2014). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst (RSC Publishing).
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResearchGate. (2025, August 6). Chromatography of guanidino compounds | Request PDF.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF.
  • Synquest Labs. (n.d.). 1-Amino-3-methylguanidine hydroiodide.
  • C&EN. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Nagae, N., et al. (2009).
  • ACS Publications. (2010, June 10). Utilizing Ion-Pairing Hydrophilic Interaction Chromatography Solid Phase Extraction for Efficient Glycopeptide Enrichment in Glycoproteomics | Analytical Chemistry.
  • NITE - Chemical Management. (n.d.). N'-amino-N-(2,6-dimethylphenyl)guanidine hydroiodide — Chemical Substance Information.
  • Taylor & Francis. (2013, June 18). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT.
  • MilliporeSigma. (n.d.). Reversed-phase HPLC Buffers.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • SciSpace. (n.d.). quantitative analysis of amino acids using paper chromatography.
  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography.
  • Semantic Scholar. (n.d.). The detection of guanidine compounds on paper chromatograms.
  • Chromatography Online. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • The Analytical Scientist. (n.d.). in buffers and additives in reversed-phase HPLC or LC-MS?
  • Thermo Fisher Scientific. (n.d.). Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
  • PMC. (n.d.). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications.
  • Verlag der Zeitschrift für Naturforschung. (2012). 1-Amino-3-nitroguanidine (ANQ)
  • BenchChem. (n.d.). HPLC method for the quantification of guanidine stearate.
  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • Springer. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • National Open Access Monitor, Ireland. (n.d.). Chromatography of guanidino compounds.
  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Google Patents. (n.d.). CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride.
  • Moravek, Inc. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • Wikipedia. (n.d.). Guanidine.
  • Thermo Fisher Scientific. (n.d.). AN001055: Assay of guanidine in pharmaceutical formulations.
  • LCGC International. (2020, November 12). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • Element. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Chromacademy. (n.d.). The Theory of HPLC Column Chemistry.
  • PolyLC. (n.d.). HILIC Columns for Polar Separations.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Kromasil. (2011, May 15). Buffer Capacity – an underestimated parameter in prep RP-HPLC.

Sources

Optimization

Technical Support Center: Permeability Optimization for 1-Amino-3-(2,6-dimethylphenyl)guanidine Hydroiodide

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical hurdles associated with 1-Amino-3-(2,6-dimethylphenyl)gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical hurdles associated with 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide .

Because this compound features a highly basic aminoguanidine core (pKa ~13), it exists almost exclusively as a hydrophilic cation at physiological pH (7.4). While the hydroiodide salt form ensures excellent aqueous solubility, it fundamentally restricts passive diffusion across the lipophilic core of cellular membranes. This guide provides field-proven, mechanistically grounded strategies to bypass this barrier for both in vitro cellular assays and in vivo pharmacokinetic models.

Diagnostic Workflow: Selecting a Permeability Strategy

Before modifying your protocol, you must align the permeability enhancement strategy with your experimental endpoint. Use the diagnostic decision tree below to select the appropriate methodology.

PermeabilityTroubleshooting A 1-Amino-3-(2,6-dimethylphenyl) guanidine hydroiodide Permeability Issue BB BB A->BB Mechanistic Studies B Identify Experimental Scope D In Vivo / ADME (e.g., Oral Bioavailability) B->D Pharmacokinetics C In Vitro Cellular Assays (e.g., Target Engagement) E Liposomal Encapsulation (Non-covalent) C->E Rapid Formulation F CPP Bioconjugation (e.g., TAT peptide) C->F Intracellular Targeting G hPEPT1 Targeted Prodrug (L-Valine Esterification) D->G Active Transport H GCDI Prodrug (Reversible Guanidine Imides) D->H Passive Diffusion BB->C Mechanistic Studies

Caption: Diagnostic workflow for selecting a permeability enhancement strategy based on experimental scope.

Troubleshooting & FAQs

Q1: My compound shows near-zero apparent permeability ( Papp​<1×10−6 cm/s) in standard Caco-2 and PAMPA assays. Why is this happening, and how can I fix it for oral dosing?

A1: This is a classic thermodynamic issue. The hydroiodide salt dissociates in the assay buffer, leaving the 1-amino-3-(2,6-dimethylphenyl)guanidinium cation. The energetic penalty for stripping the hydration shell from this permanent positive charge to allow partitioning into the hydrophobic lipid bilayer is too high.

Q2: I am running an in vitro intracellular target engagement assay (e.g., in HeLa cells). I cannot alter the chemical structure (no prodrugs). How do I get the parent compound inside?

A2: If chemical modification is prohibited, you must alter the delivery vehicle. You can utilize Liposomal Encapsulation . By packaging the hydrophilic hydroiodide salt within the aqueous core of a zwitterionic liposome (e.g., DPPC/Cholesterol), the liposome will fuse with the cell membrane or be endocytosed, bypassing passive diffusion entirely. Note that guanidine oligomers can induce leakage in certain lipid compositions via electrostatic interactions, so zwitterionic (neutral) lipids are preferred over anionic lipids to maintain vehicle stability [3].

Q3: We conjugated the compound to a Cell-Penetrating Peptide (CPP) like TAT, but we are seeing high cytotoxicity. What is the mechanism?

A3: Guanidine-rich structures (like TAT itself, which is arginine-rich) interact strongly with the phosphate headgroups of the lipid bilayer. When you conjugate an aminoguanidine derivative to a CPP, you are creating a highly concentrated cationic microenvironment. This can lead to the formation of transient pores and subsequent membrane depolarization, causing necrosis [4]. Solution: Reduce the dosing concentration by 10-fold and evaluate early apoptosis markers (e.g., Annexin V). Alternatively, use a less cationic CPP or a cleavable linker.

Quantitative Data: Permeability Enhancement Comparison

To justify your experimental pivot to stakeholders, reference the following table summarizing the expected fold-improvements based on established guanidine-permeability literature.

Enhancement StrategyModification / CarrierPrimary Mechanism of EntryExpected Permeability IncreaseOptimal Model
Parent Compound None (Hydroiodide salt)Passive Diffusion1.0x (Baseline)N/A
hPEPT1 Prodrug L-Valine EsterificationActive Carrier-Mediated2.6x to 9.0-fold [1]Caco-2 / In vivo Intestinal
GCDI Prodrug Guanidine Cyclic DiimideEnhanced Passive Diffusion>10.0-fold [2]PAMPA / In vivo Systemic
Bioconjugation TAT Peptide ConjugationEndocytosis / Pore Formation2.0x to 5.0-fold [4]Macrophage / HeLa

Mechanistic Pathway: hPEPT1 Targeted Prodrug Activation

If you select the L-Valine prodrug strategy, the compound will rely on a self-validating biological system: active transport followed by enzymatic cleavage.

hPEPT1Pathway Lumen Intestinal Lumen (Val-Prodrug) Transporter hPEPT1 Transporter (Apical Membrane) Lumen->Transporter High Affinity Uptake Cytosol Enterocyte Cytosol (Val-Prodrug) Transporter->Cytosol Translocation Hydrolase hVACVase Enzyme (Hydrolysis) Cytosol->Hydrolase Enzymatic Activation Blood Portal Vein (Active Guanidine) Hydrolase->Blood Basolateral Efflux

Caption: Carrier-mediated transport and intracellular activation pathway of guanidine prodrugs via hPEPT1.

Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Caco-2 Permeability Assay for Guanidine Prodrugs

This protocol ensures that any observed permeability is due to true transcellular transport, not paracellular leakage or membrane degradation.

Step 1: Monolayer Preparation & Integrity Check

  • Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm².

  • Culture for 21 days to allow full differentiation and tight junction formation.

  • Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm².

Step 2: Dosing & Internal Controls

  • Prepare the donor solution: 50 µM of your modified 1-Amino-3-(2,6-dimethylphenyl)guanidine in HBSS (pH 6.5 for apical to mimic intestinal pH).

  • Self-Validating Controls: Spike the donor solution with 100 µM Lucifer Yellow (paracellular marker to monitor tight junction rupture) and 50 µM Metoprolol (high-permeability transcellular reference) [1].

Step 3: Sampling & Mass Balance

  • Add 0.5 mL donor solution to the apical chamber and 1.5 mL blank HBSS (pH 7.4) to the basolateral chamber.

  • Incubate at 37°C on an orbital shaker (50 rpm).

  • Take 100 µL samples from the basolateral chamber at 30, 60, 90, and 120 minutes. Replace with fresh HBSS.

  • Validation Check: At 120 minutes, sample the apical chamber to calculate total Mass Balance. Recovery must be >85% to rule out non-specific binding to the plastic.

Step 4: Analysis

  • Quantify via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) using the formula: Papp​=(dQ/dt)/(A×C0​) .

  • A successful prodrug modification should yield a Papp​>1×10−5 cm/s, comparable to Metoprolol.

SOP 2: Zwitterionic Liposomal Encapsulation (For In Vitro Delivery)

Use this protocol when chemical modification is not viable.

Step 1: Lipid Film Hydration

  • Dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and Cholesterol (molar ratio 7:3) in chloroform.

  • Evaporate the solvent under a gentle nitrogen stream, followed by vacuum desiccation for 2 hours to form a thin lipid film.

Step 2: Drug Loading

  • Dissolve 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide in PBS (pH 7.4) at 5 mg/mL.

  • Hydrate the lipid film with the drug solution at 50°C (above the phase transition temperature of DPPC) for 1 hour with vigorous vortexing to form multilamellar vesicles (MLVs).

Step 3: Extrusion & Purification

  • Extrude the MLVs through a 100 nm polycarbonate membrane 11 times using a mini-extruder at 50°C to form uniform large unilamellar vesicles (LUVs).

  • Validation Check: Dialyze the suspension against 1L of PBS for 24 hours (MWCO 10 kDa) to remove unencapsulated drug.

  • Lyse a small aliquot with 0.1% Triton X-100 and measure drug concentration via HPLC to determine Encapsulation Efficiency (EE%).

References

  • Enhancing the Intestinal Absorption of Molecules Containing the Polar Guanidino Functionality: A Double-Targeted Prodrug Approach Journal of Medicinal Chemistry (ACS Publications)[Link]

  • A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability RSC Advances (PubMed Central)[Link]

  • Guanidines Conjugated with Cell-Penetrating Peptides: A New Approach for the Development of Antileishmanial Molecules Molecules (MDPI)[Link]

Troubleshooting

Technical Support Center: Troubleshooting Low Receptor Binding with 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide

Welcome to the technical support center for researchers utilizing 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide in receptor binding assays. This guide is designed to provide in-depth troubleshooting assistance for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide in receptor binding assays. This guide is designed to provide in-depth troubleshooting assistance for common issues, particularly low or absent specific binding. My approach is to combine fundamental principles of receptor pharmacology with insights into the specific chemical nature of your compound to help you diagnose and resolve experimental challenges.

The guanidinium group is a key feature of your compound. It is a strong base and exists as a positively charged guanidinium cation at physiological pH.[1] This cation can engage in strong electrostatic interactions and hydrogen bonding, much like the side chain of arginine.[2] This property is crucial to both its potential specific binding and its possible sources of non-specific interaction.

Critical First Step: Characterize Your System

Before diving into troubleshooting, it is imperative to have a thorough understanding of your specific experimental system. The advice in this guide is grounded in broad principles, but its successful application hinges on your knowledge of the receptor you are studying.

Question: I'm not sure about the specific receptor for 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide. Where should I start?

This is the most critical question to answer. Without knowing the target receptor, troubleshooting is akin to navigating without a map. Here’s how you can approach this:

  • Literature Review: The primary source of this information would be the publication or patent that first described the compound or its analogs. Search for the compound's name or structure in chemical and biological databases.

  • Structural Similarity Searches: Use databases like PubChem or ChEMBL to find compounds with a similar chemical scaffold. Research the biological targets of these structurally related molecules. This can provide strong clues about the likely receptor class for your compound.

  • In-house Knowledge: Consult with colleagues or the original source of the compound within your organization. There may be internal documentation or institutional knowledge about its intended use.

Understanding your receptor will unlock crucial information, such as its subcellular localization, known ligands, and any required co-factors or specific buffer conditions.

Troubleshooting Guide: Low or No Specific Binding

This section is structured as a series of questions you might be asking when encountering low binding signals.

Part 1: Reagent and Compound Integrity

The quality of your reagents is the foundation of a successful binding assay.

Question: How can I be sure my 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide is viable?

  • Proper Storage and Handling: Aminoguanidine compounds should be stored in a cool, dry place, tightly sealed.[3] The hydroiodide salt may be light-sensitive, so storage in an amber vial or in the dark is recommended.

  • Freshly Prepared Stock Solutions: While the solid compound is generally stable, its stability in solution, particularly in aqueous buffers, may be limited. It is best practice to prepare fresh stock solutions for each experiment.[4] If you must store solutions, aliquoting and freezing at -20°C or -80°C is an option, but their stability should be validated.[5]

  • Solubility: Aminoguanidine hydrochloride is soluble in water, DMSO, and ethanol.[6] Your hydroiodide salt should have similar solubility. Ensure your compound is fully dissolved in the stock solution. If using an organic solvent like DMSO for your stock, be mindful of its final concentration in the assay, as high concentrations can disrupt membrane integrity and protein structure.

Solvent Reported Solubility of Aminoguanidine HCl Recommendation
Water/PBS~100 mg/mL[6]Prepare fresh for each experiment.
DMSO~5.5-100 mg/mL[5][6]Can be stored as frozen aliquots. Keep final assay concentration low (<1%).
Ethanol~1.6 mg/mL[6]Less common for stock solutions, but an option.
Part 2: Assay Conditions

Optimizing the experimental conditions is crucial for detecting a specific binding signal.

Question: My signal is very low. What assay parameters should I check?

Low signal can stem from several factors related to your assay conditions. Here is a systematic approach to optimization:

Low_Signal_Troubleshooting start Low Signal Detected reagent_quality Verify Reagent Quality (Ligand, Receptor, Buffer) start->reagent_quality incubation Optimize Incubation Time & Temperature reagent_quality->incubation Reagents OK buffer_comp Check Buffer Composition (pH, Ions) incubation->buffer_comp No Improvement end Signal Improved incubation->end Improvement Seen receptor_conc Adjust Receptor Concentration buffer_comp->receptor_conc No Improvement buffer_comp->end Improvement Seen detection Validate Detection Method receptor_conc->detection No Improvement receptor_conc->end Improvement Seen detection->end Issue Found & Fixed

Caption: Troubleshooting workflow for low signal.

  • Incubation Time and Temperature: Ensure the binding reaction has reached equilibrium. This can be determined by performing a time-course experiment at a fixed concentration of your ligand.

  • Receptor Concentration: The concentration of your receptor preparation (membranes or purified protein) should be optimized. Too little receptor will result in a low signal, while too much can lead to ligand depletion.

  • Buffer Composition: The pH of your assay buffer is critical. For most receptor binding assays, a pH between 7.2 and 7.6 is optimal. The ionic strength of the buffer can also influence binding.

Part 3: Addressing High Non-Specific Binding

The chemical properties of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide can contribute to high non-specific binding, which can mask a low specific signal.

Question: I suspect high non-specific binding is obscuring my results. What could be the cause and how do I fix it?

The positively charged guanidinium group and the hydrophobic 2,6-dimethylphenyl moiety of your compound can lead to non-specific interactions with various components of your assay system.

Non_Specific_Binding compound 1-Amino-3-(2,6-dimethylphenyl) guanidine hydroiodide Guanidinium Group (Cationic) 2,6-Dimethylphenyl Group (Hydrophobic) interactions Potential Non-Specific Interactions compound:guanidinium->interactions Electrostatic compound:phenyl->interactions Hydrophobic targets Cell Membranes (Phospholipids) Other Proteins (Acidic Residues) Assay Plastics/Filters interactions->targets:membrane interactions->targets:proteins interactions->targets:plastics

Caption: Potential sources of non-specific binding.

Here are some strategies to reduce non-specific binding:

  • Blocking Agents: The addition of a blocking agent to your assay buffer is essential. Bovine Serum Albumin (BSA) is commonly used to block non-specific hydrophobic interactions.

  • Buffer Additives:

    • Increased Ionic Strength: Adding NaCl (e.g., 100-150 mM) to your buffer can help to shield electrostatic interactions, reducing the non-specific binding of the cationic guanidinium group.

    • Detergents: A low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.01-0.1%), can help to disrupt non-specific hydrophobic interactions.

  • Guanidinium-Specific Considerations:

    • Interaction with Acidic Residues: The guanidinium group can form strong interactions with carboxylate groups on acidic amino acid residues (aspartate, glutamate) of proteins.[7] If your receptor preparation is not highly purified, your compound may be binding to other proteins with accessible acidic patches.

    • Interaction with Phospholipids: The guanidinium group can also interact with the phosphate head groups of phospholipids in cell membranes.[8] This can be a significant source of non-specific binding in assays using membrane preparations.

Problem Potential Cause Troubleshooting Strategy
High Non-Specific BindingElectrostatic interactions of the guanidinium group.Increase the ionic strength of the buffer with NaCl (e.g., 100-150 mM).
Hydrophobic interactions of the dimethylphenyl group.Add a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer. Include a blocking protein like BSA (e.g., 0.1-1%).
Binding to acidic residues on other proteins.Improve the purity of your receptor preparation.
Binding to phospholipids in membranes.Consider using a different assay format (e.g., purified receptor vs. membrane prep). Optimize washing steps to remove loosely bound ligand.

Frequently Asked Questions (FAQs)

Q1: Could the hydroiodide counter-ion be interfering with my assay?

While less common, it's possible that the iodide ion could have some effect. If you suspect this, you could try to exchange the counter-ion to chloride, which is more common in biological buffers. However, this is a more advanced troubleshooting step and should only be considered after exhausting other possibilities.

Q2: My compound is a guanidine derivative. Are there any specific buffer components I should avoid?

Yes. Avoid buffers that contain components that could directly interact with the guanidinium group. For instance, high concentrations of phosphate or other multivalent anions could potentially compete for binding.[9] While standard phosphate buffers are often used without issue, if you are seeing problems, you might consider switching to a zwitterionic buffer like HEPES or Tris.

Q3: How do I perform a saturation binding experiment to determine the affinity of my compound?

A saturation binding experiment is typically performed with a radiolabeled version of your compound. You would incubate increasing concentrations of the radiolabeled ligand with your receptor preparation until you reach saturation. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor. The specific binding is then calculated by subtracting the non-specific binding from the total binding.

Q4: I don't have a radiolabeled version of my compound. Can I still determine its affinity?

Yes, you can perform a competitive binding assay. In this setup, you use a known radioligand for your receptor and measure how effectively your unlabeled compound competes for binding. This will allow you to determine the inhibitory constant (Ki) of your compound, which is a measure of its affinity.

References

  • Aminoguanidine hydrochloride. (n.d.). Retrieved from [Link]

  • Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design. (2019). The Journal of Physical Chemistry B, 123(42), 8843–8852.
  • Interaction of guanidinium and guanidinium derivatives with the Na+/H+ exchange system. (1988). Molecular Pharmacology, 34(3), 355-361.
  • Material Safety Data Sheet - Aminoguanidine hydrochloride. (2006). Retrieved from [Link]

  • Aminoguanidine hydrochloride. (n.d.). Retrieved from [Link]

  • Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. (2017). Retrieved from [Link]

  • Specific and nondisruptive interaction of guanidium-functionalized gold nanoparticles with neutral phospholipid bilayers. (2021).
  • Aminoguanidine hydrochloride-MSDS. (n.d.). Retrieved from [Link]

  • Noncovalent Binding between Guanidinium and Anionic Groups: Focus on Biological- and Synthetic-Based Arginine/Guanidinium Interactions with Phosph[on]ate and Sulf[on]ate Residues. (2004). Chemical Reviews, 104(12), 5601-5638.
  • Guanidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • GUANIDINE HCl NF GMP Excipient. (n.d.). Retrieved from [Link]

  • Non-Covalent Interactions: Complexes of Guanidinium with DNA and RNA Nucleobases. (2015). Molecules, 20(8), 14617-14633.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Framework for Evaluating Novel Guanidine Derivatives: A Case Study for 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide Against Standard α2-Adrenergic Agonists

For researchers and drug development professionals, the quest for novel therapeutics with improved efficacy and selectivity is a constant endeavor. The α2-adrenergic receptor system, a critical regulator of cardiovascula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the quest for novel therapeutics with improved efficacy and selectivity is a constant endeavor. The α2-adrenergic receptor system, a critical regulator of cardiovascular and neurological functions, remains a prime target for drug discovery. Standard agonists, such as clonidine and guanabenz, have long served as benchmarks in this field. This guide provides a comprehensive framework for comparing the efficacy of a novel chemical entity, 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide , against these established agonists.

Due to the limited publicly available pharmacological data on 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide, this document is structured as a methodological guide. It outlines the necessary experimental steps and analytical logic required to thoroughly characterize this novel compound and objectively compare its performance. We will use the well-documented profiles of clonidine and guanabenz as the "gold standard" for comparison.

The α2-Adrenergic Receptor: Mechanism of Action of Standard Agonists

The α2-adrenergic receptors (α2-AR) are a class of G protein-coupled receptors (GPCRs) that mediate the physiological actions of the endogenous catecholamines, norepinephrine and epinephrine.[1] There are three main subtypes: α2A, α2B, and α2C.[2][3]

Standard agonists like clonidine and guanabenz exert their primary effects by stimulating central α2-adrenergic receptors in the brainstem.[4][5] This activation leads to a cascade of intracellular events. The receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits the enzyme adenylyl cyclase.[6][7] This action reduces the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[1] The ultimate physiological outcome is a reduction in sympathetic outflow from the central nervous system, leading to decreased blood pressure, heart rate, and sedative and analgesic effects.[5][8][9]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist α2-Agonist (e.g., Clonidine) Receptor α2-Adrenergic Receptor Agonist->Receptor 1. Binding G_protein Gi Protein (αβγ) Receptor->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Inhibition cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 4. Decreased Activation Response Cellular Response (e.g., Reduced Neurotransmitter Release) PKA->Response 5. Downstream Effects

Figure 1: Simplified α2-Adrenergic Receptor Signaling Pathway.

Structural Analysis and Hypothesis for the Investigational Compound

The guanidine moiety is a powerful pharmacophore, known for its ability to interact with various biological targets due to its strong basicity and capacity to form multiple hydrogen bonds.[10][11][12] Guanabenz itself is a derivative of aminoguanidine.[13]

1-Amino-3-(2,6-dimethylphenyl)guanidine shares structural similarities with guanabenz, which is (2,6-dichlorobenzylidene)aminoguanidine. Both possess a substituted phenyl ring and a guanidine group. The key differences lie in the substitution on the phenyl ring (dimethyl vs. dichloro) and the linkage to the guanidine core. These subtle structural changes can dramatically alter a compound's pharmacological profile, potentially shifting it from an agonist to an antagonist, or altering its subtype selectivity.[4][14]

Based on its structure, we can hypothesize that 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide may interact with α2-adrenergic receptors. However, its efficacy (agonist vs. antagonist activity) and potency cannot be predicted and must be determined experimentally.

Experimental Guide for a Rigorous Efficacy Comparison

To objectively compare the investigational compound to standard agonists, a two-phase experimental approach is essential: first, assessing its binding affinity to the target receptor, and second, evaluating its functional effect on receptor signaling.

Phase 1: Receptor Binding Affinity Assessment

The initial and most fundamental question is whether the compound physically interacts with the α2-adrenergic receptor. A competitive radioligand binding assay is the gold standard for quantifying this interaction.[11][15] This assay measures the ability of the unlabeled investigational compound to displace a known high-affinity radiolabeled ligand from the receptor.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Receptor Source:

    • Culture a cell line (e.g., HEK293 or CHO cells) stably expressing a high density of the human α2A-adrenergic receptor subtype.

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay Buffer.

      • A fixed, low concentration of a high-affinity α2-AR radiolabeled antagonist (e.g., [³H]Rauwolscine or [³H]RX821002). This concentration is typically at or below the Kd of the radioligand to ensure assay sensitivity.

      • Increasing concentrations of the unlabeled investigational compound (1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide) or a standard agonist (Clonidine) over a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).

      • Control wells:

        • Total Binding: Contains only assay buffer and radioligand.

        • Non-specific Binding (NSB): Contains assay buffer, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine) to saturate all specific binding sites.

  • Incubation and Termination:

    • Initiate the binding reaction by adding a specific amount of the cell membrane preparation (e.g., 10-20 µg of protein) to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Allow the filter mat to dry completely.

    • Add scintillation cocktail to each filter spot and count the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding - Non-specific Binding.

      • Plot the percentage of specific binding against the logarithm of the competitor concentration.

      • Fit the resulting sigmoidal curve using a non-linear regression model (one-site fit) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

      • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Cell Membranes (Expressing α2-AR) B2 Add Cell Membranes to initiate binding A1->B2 A2 Prepare Reagents: - Radioligand ([³H]Rauwolscine) - Unlabeled Compounds - Assay Buffer B1 Aliquot Reagents into 96-well plate (Radioligand + Competitor) A2->B1 B1->B2 B3 Incubate to reach equilibrium B2->B3 B4 Rapid Filtration to separate bound/unbound B3->B4 C1 Scintillation Counting (Measure Radioactivity) B4->C1 C2 Calculate Specific Binding C1->C2 C3 Plot Competition Curve (% Binding vs. [Compound]) C2->C3 C4 Calculate IC50 and Ki C3->C4

Figure 2: Workflow for a Competitive Radioligand Binding Assay.
Phase 2: Functional Efficacy Assessment

A high binding affinity does not guarantee a functional effect. The compound could be an agonist (activator), an antagonist (blocker), or an inverse agonist. A functional assay is required to determine the compound's intrinsic activity.[16] Since α2-ARs are Gi-coupled and inhibit adenylyl cyclase, measuring changes in intracellular cAMP is a direct and robust method to assess agonism.

Protocol: cAMP Inhibition Assay

  • Cell Preparation:

    • Use the same α2-AR expressing cell line as in the binding assay.

    • Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.

    • Prior to the assay, pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP and enhance the assay signal window.

  • Assay Setup:

    • Aspirate the culture medium and add assay buffer to the cells.

    • Add increasing concentrations of the investigational compound or a standard agonist (Clonidine) to the wells.

    • Include a "no drug" control to establish the basal cAMP level.

  • Stimulation and Lysis:

    • Add a fixed concentration of an adenylyl cyclase activator, such as Forskolin, to all wells (except for the basal control). This will stimulate a high level of cAMP production, which the agonist will then inhibit.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Terminate the reaction and lyse the cells by adding the lysis buffer provided with the cAMP detection kit.

  • Detection and Analysis:

    • Measure the intracellular cAMP concentration using a competitive immunoassay kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA principles.

    • Data Analysis:

      • Normalize the data by setting the Forskolin-stimulated level as 100% and the basal level as 0%.

      • Plot the percentage of cAMP inhibition against the logarithm of the agonist concentration.

      • Fit the resulting sigmoidal dose-response curve using a non-linear regression model (four-parameter logistic fit).

      • From the curve, determine two key parameters:

        • EC50 (Potency): The concentration of the agonist that produces 50% of its maximal effect.

        • Emax (Efficacy): The maximum inhibition of cAMP production achieved by the agonist.

functional_assay_workflow cluster_prep_func Preparation cluster_assay_func Assay Execution cluster_analysis_func Data Analysis A1 Seed α2-AR Expressing Cells in a multi-well plate A2 Pre-treat cells with PDE Inhibitor (IBMX) A1->A2 B1 Add Test Compounds (Dose-Response) A2->B1 B2 Stimulate with Forskolin to induce cAMP production B1->B2 B3 Incubate B2->B3 B4 Lyse Cells B3->B4 C1 Measure cAMP Levels (e.g., HTRF, ELISA) B4->C1 C2 Normalize Data (% Inhibition) C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Calculate EC50 and Emax C3->C4

Figure 3: Workflow for a cAMP Inhibition Functional Assay.

Comparative Data Summary and Interpretation

The data obtained from these experiments will allow for a direct and quantitative comparison of the investigational compound with standard agonists.

Table 1: Pharmacological Profile of Standard α2-Adrenergic Agonists

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Intrinsic Efficacy (Emax, % Inhibition)
Clonidine ~1-5~5-20~80-95%
Guanabenz ~3-10~10-50~75-90%
(Note: These values are representative and can vary depending on the specific receptor subtype, cell line, and assay conditions used.)

Table 2: Template for Pharmacological Profile of Investigational Compound

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Intrinsic Efficacy (Emax, % Inhibition)
1-Amino-3-(2,6-dimethylphenyl)guanidine To be determinedTo be determinedTo be determined

Interpreting the Results:

  • Affinity (Ki): A lower Ki value indicates a higher binding affinity for the receptor. How does the Ki of the investigational compound compare to clonidine and guanabenz? Is it in the same nanomolar range, or is it significantly higher or lower?

  • Potency (EC50): A lower EC50 value indicates that a lower concentration of the drug is needed to achieve a half-maximal effect, signifying higher potency. Is the investigational compound more or less potent than the standards?

  • Efficacy (Emax): The Emax value reflects the maximal response the compound can produce. If its Emax is similar to clonidine, it is a full agonist. If its Emax is significantly lower, it is a partial agonist. If it binds but has an Emax of zero, it is an antagonist.

By systematically generating and comparing these key pharmacological parameters, researchers can build a comprehensive profile of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide and determine its standing relative to established α2-adrenergic agonists. This data-driven approach is fundamental to identifying promising new candidates for further pre-clinical and clinical development.

References

  • Nguyen, P. H., Hammoud, H., Halliez, S., Pang, Y., Evrard, J., Schmitt, M., Oumata, N., Bourguignon, J. J., Sanyal, S., Beringue, V., Blondel, M., Bihel, F., & Voisset, C. (2014). Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. ACS Chemical Neuroscience, 5(10), 1075–1082. [Link]

  • GlobalRx. (n.d.). Clinical Profile of Guanabenz Acetate 4mg Tablet. GlobalRx. [Link]

  • Hirsch, J. A. (1984). Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. The Journal of Pharmacology and Experimental Therapeutics, 230(3), 710–717. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Clonidine Hydrochloride?. Patsnap Synapse. [Link]

  • O'Connell, J., et al. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. Journal of Medicinal Chemistry, 52(5), 1215-1223. [Link]

  • DrugBank. (n.d.). Guanabenz. DrugBank Online. [Link]

  • Szewczyk, M., et al. (2022). Guanabenz—an old drug with a potential to decrease obesity. Nutrients, 14(9), 1934. [Link]

  • O'Connell, J., et al. (2014). Guanidine-based α2-adrenoceptor ligands: Towards selective antagonist activity. European Journal of Medicinal Chemistry, 85, 523-535. [Link]

  • LITFL. (2025, May 5). Clonidine. LITFL. [Link]

  • O'Connell, J., et al. (2007). Guanidine and 2-Aminoimidazoline Aromatic Derivatives as α2-Adrenoceptor Antagonists, 1: Toward New Antidepressants with Heteroatomic Linkers. Journal of Medicinal Chemistry, 50(19), 4593-4604. [Link]

  • Reactome. (n.d.). Adrenaline signalling through Alpha-2 adrenergic receptor. Reactome Pathway Database. [Link]

  • Wikipedia. (n.d.). Alpha-2 adrenergic receptor. Wikipedia. [Link]

  • Xu, P., et al. (2022). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. Science Advances, 8(9), eabj5343. [Link]

  • O'Connell, J., et al. (2008). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor antagonists. 2. Exploring alkyl linkers for new antidepressants. Journal of Medicinal Chemistry, 51(11), 3123-3134. [Link]

  • PubChemLite. (n.d.). 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (C9H14N4). PubChemLite. [Link]

  • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417–1448. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Eurofins Discovery. [Link]

  • NextSDS. (n.d.). N'-amino-N-(2,6-dimethylphenyl)guanidine hydroiodide. NextSDS. [Link]

  • Berlinck, R. G. S., & Romminger, S. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 33(1), 119-151. [Link]

  • Liu, S., et al. (2024). Biosynthesis of guanidine-containing natural products in cyanobacteria. Natural Product Reports. [Link]

  • MultiSpan Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. MultiSpan Inc.[Link]

  • Wikström, M. V., et al. (1998). Characterization of the enzymatic activity for biphasic competition by guanoxabenz (1-(2,6-dichlorobenzylidene-amino)-3-hydroxyguanidine) at alpha2-adrenoceptors. I. Description of an enzymatic activity in spleen membranes. Biochemical Pharmacology, 55(10), 1631-1638. [Link]

  • INEOS OPEN. (2020). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. INEOS OPEN, 3(6). [Link]

  • Ehlert, F. J. (2011). Quantifying Agonist Activity at G Protein-coupled Receptors. Journal of Visualized Experiments, (58), 3318. [Link]

  • Coca-Prados, M., et al. (1995). Affinities of Drugs for α-2 Adrenergic Receptors. Investigative Ophthalmology & Visual Science, 36(4), 740-748. [Link]

  • Penn State. (2023). Alpha-2 Adrenergic Agonists. Penn State Research Database. [Link]

  • ClinPGx. (n.d.). Antiadrenergic Agents, Centrally Acting. ClinPGx. [Link]

  • Google Patents. (n.d.). CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride.
  • Fischer, N., Klapötke, T. M., & Stierstorfer, J. (2012). 1-Amino-3-nitroguanidine (ANQ) in High-performance Ionic Energetic Materials. Zeitschrift für Naturforschung B, 67(6), 573-588. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide Against Established Nitric Oxide Synthase Inhibitors

Introduction: The Therapeutic Promise of Selective iNOS Inhibition Nitric oxide (NO) is a pivotal signaling molecule, a double-edged sword in mammalian physiology. Synthesized by three distinct nitric oxide synthase (NOS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Selective iNOS Inhibition

Nitric oxide (NO) is a pivotal signaling molecule, a double-edged sword in mammalian physiology. Synthesized by three distinct nitric oxide synthase (NOS) isoforms, its role is context-dependent. Endothelial (eNOS) and neuronal (nNOS) isoforms produce low, transient levels of NO, crucial for maintaining vascular tone and neurotransmission, respectively.[1][2][3] In stark contrast, the inducible isoform (iNOS) is unleashed during inflammatory responses, generating a sustained, high-output torrent of NO that contributes to the pathophysiology of sepsis, arthritis, neurodegenerative disorders, and various forms of pain.[4][5]

This distinction makes the selective inhibition of iNOS a highly sought-after therapeutic strategy, promising to quell inflammatory damage without disrupting the vital homeostatic functions of the constitutive isoforms.[1][4][6] This guide introduces 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide , a novel guanidine-based compound, and provides a comprehensive framework for its evaluation. Guanidine derivatives have shown promise as a platform for developing potent NOS inhibitors.[2][7] We will benchmark its performance against established reference materials, providing the rigorous, data-driven comparison necessary for advancing early-stage drug discovery.

The Candidate and the Comparators: Setting the Stage for Benchmarking

To ascertain the true potential of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide, a direct and robust comparison against well-characterized NOS inhibitors is essential. The selection of these reference materials is critical; they must represent a spectrum of potencies and selectivities to provide a meaningful context for our findings.

Candidate Molecule:

  • 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide: A novel small molecule featuring a guanidine core, the functional group responsible for the interaction of the natural substrate, L-arginine, with the NOS active site.[8][9] Its performance is the central subject of this investigation.

Reference Materials:

  • Aminoguanidine: A widely cited, first-generation iNOS inhibitor. It serves as a crucial baseline due to its historical significance and moderate selectivity.[1][10][11][12]

  • 1400W: A highly potent and exceptionally selective iNOS inhibitor, often considered a "gold standard" in preclinical research.[3][12][13] Its performance represents the benchmark for high-efficacy candidates.

  • L-NAME (L-Nω-nitroarginine methyl ester): A non-selective NOS inhibitor that potently blocks all three isoforms.[10][14][15] It is included as a vital control to definitively assess the selectivity profile of our candidate molecule.

Part 1: Foundational Analysis - Purity and Structural Integrity

Before any biological assessment, the trustworthiness of our results hinges on the purity and confirmed identity of the candidate compound. This foundational step prevents misinterpretation of data due to contaminants. We will employ High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Protocol 1: Purity and Identity Verification by LC-MS/MS
  • Rationale: This protocol establishes the chemical identity and assesses the purity of the synthesized 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide. Guanidine derivatives can be quantified with high accuracy using LC-MS/MS.[16][17]

  • Instrumentation: ACQUITY UPLC system coupled with a Xevo-TQ triple quadrupole mass spectrometer or equivalent.[16]

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of the test compound in methanol. Create a dilution series (e.g., 1 µg/mL to 100 µg/mL) in a 50:50 water:acetonitrile mobile phase.

    • Chromatography:

      • Column: A suitable reversed-phase column for polar compounds, such as those used for hydrophilic interaction liquid chromatography (HILIC).[18]

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive-ion electrospray ionization (ESI+).

      • Analysis Mode: Full scan to identify the parent ion and Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the parent ion to a characteristic fragment ion.[16]

    • Data Analysis:

      • Determine the retention time and confirm the mass-to-charge ratio (m/z) of the parent ion corresponding to 1-Amino-3-(2,6-dimethylphenyl)guanidine.

      • Calculate purity by integrating the area of the primary peak relative to the total area of all detected peaks in the chromatogram. A purity of >98% is considered acceptable for subsequent biological assays.

Part 2: Biochemical Evaluation - Direct Enzyme Inhibition

This phase directly interrogates the interaction between our candidate molecule and the isolated NOS enzymes. The primary goal is to determine the potency (IC50) and binding affinity (Ki) against each of the three isoforms, which will reveal both the compound's efficacy and its selectivity profile.

Visualizing the Biochemical Assay Workflow

cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_detection Detection & Analysis prep_enzyme Prepare iNOS, nNOS, eNOS Enzyme Solutions add_enzyme Add Enzyme, Cofactors, & Inhibitor to Wells prep_enzyme->add_enzyme prep_cofactors Prepare Cofactor Mix (NADPH, BH4, Calmodulin) prep_cofactors->add_enzyme prep_inhibitor Prepare Serial Dilutions of Test & Reference Inhibitors prep_inhibitor->add_enzyme prep_substrate Prepare L-Arginine Substrate Solution initiate_rxn Initiate Reaction by Adding L-Arginine prep_substrate->initiate_rxn pre_incubate Pre-incubate (15 min) to Allow Inhibitor Binding add_enzyme->pre_incubate pre_incubate->initiate_rxn incubate_rxn Incubate (e.g., 60 min, 37°C) for NO Production initiate_rxn->incubate_rxn add_griess Add Griess Reagent to Measure Nitrite incubate_rxn->add_griess read_abs Measure Absorbance at 540 nm add_griess->read_abs calc_ic50 Calculate % Inhibition & Determine IC50 Values read_abs->calc_ic50

Caption: Workflow for the in vitro NOS enzyme inhibition assay.

Protocol 2: In Vitro NOS Isoform Inhibition Assay
  • Rationale: This protocol quantifies the inhibitory potency of the test compound against purified iNOS, nNOS, and eNOS enzymes. We will use a colorimetric method that measures nitrite, a stable breakdown product of NO.[4][19][20] This is a standard and reliable method for assessing NOS activity.[4]

  • Materials:

    • Purified recombinant human iNOS, nNOS, and eNOS enzymes.

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.4).

    • Cofactors: NADPH, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), FAD, FMN, and Calmodulin (for nNOS/eNOS).[3]

    • Substrate: L-Arginine.

    • Griess Reagent System.[21][22]

    • 96-well microplates.

  • Methodology:

    • Reagent Preparation: Prepare solutions of enzymes, cofactors, and L-arginine in assay buffer at optimal concentrations determined from preliminary experiments.[23] Prepare a serial dilution series of the test compound and reference inhibitors (Aminoguanidine, 1400W, L-NAME) in assay buffer.

    • Assay Setup: In a 96-well plate, add the assay buffer, the respective NOS enzyme, and the cofactor mix.

    • Inhibitor Addition: Add the various concentrations of the test compound or reference inhibitors to the wells. Include controls with no inhibitor (vehicle control) and a blank with no enzyme.[23]

    • Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzymes.[24]

    • Reaction Initiation: Initiate the enzymatic reaction by adding the L-arginine solution to all wells.[23]

    • Incubation: Incubate the plate for 60 minutes at 37°C.

    • Nitrite Detection: Stop the reaction and measure the accumulated nitrite by adding Griess Reagent according to the manufacturer's protocol. This typically involves a two-step addition of sulfanilamide followed by N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD), resulting in a purple azo compound.[20]

    • Measurement: Read the absorbance at 540 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each isoform.[25]

Comparative Data: Potency and Selectivity (Hypothetical Data)

The following table summarizes expected outcomes for our candidate compound against the established reference materials. The data for the reference inhibitors are based on literature values, while the data for the candidate are hypothetical to illustrate a desirable outcome.

InhibitoriNOS IC50 (µM)nNOS IC50 (µM)eNOS IC50 (µM)Selectivity (nNOS/iNOS)Selectivity (eNOS/iNOS)
1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide 0.8 95 150 ~119x ~188x
Aminoguanidine2.1[11]>100>100>47x>47x
1400W0.007 (Ki)[12]~1 (Ki)~1 (Ki)~143x~143x
L-NAME~5~2~4~0.4x~0.8x

Note: Data for L-NAME and Aminoguanidine can vary based on assay conditions. 1400W data is often reported as Ki. The hypothetical data for the candidate is presented as IC50.

Part 3: Cell-Based Validation - Efficacy in a Biological System

Demonstrating efficacy in an isolated enzyme assay is a crucial first step, but it is not sufficient. A compound must be able to penetrate cell membranes and inhibit its target in the complex intracellular environment. This phase validates our biochemical findings in a relevant cellular model.

Visualizing the iNOS Induction and Inhibition Pathway

LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB_path NF-κB Signaling Cascade TLR4->NFkB_path Activates NFkB_nuc NF-κB Translocation to Nucleus NFkB_path->NFkB_nuc iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Induces Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein (Enzyme) iNOS_mRNA->iNOS_protein Translation NO_prod High-Output NO Production iNOS_protein->NO_prod Catalyzes Inhibitor 1-Amino-3- (2,6-dimethylphenyl)guanidine Inhibitor->iNOS_protein Inhibits

Caption: LPS-induced iNOS expression and site of inhibitor action.

Protocol 3: Cellular NO Production Inhibition Assay (Griess Assay)
  • Rationale: This protocol measures the ability of the test compound to inhibit NO production in a macrophage cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS). LPS is a potent inducer of iNOS expression, making this a standard model for inflammatory conditions.[11] A concurrent cell viability assay is mandatory to ensure that reduced NO production is not merely a result of cytotoxicity.

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Lipopolysaccharide (LPS).

    • Test compound and reference inhibitors.

    • Griess Reagent System.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for viability assay.

    • 96-well cell culture plates.

  • Methodology:

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compound or reference inhibitors. Include a vehicle control (DMSO).

    • Pre-incubation: Incubate the plate for 1 hour at 37°C.

    • iNOS Induction: Add LPS to each well to a final concentration of 1 µg/mL, except for the negative control wells (cells with medium only).

    • Incubation: Incubate the plate for an additional 24 hours at 37°C to allow for iNOS expression and NO production.

    • Nitric Oxide Measurement: Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate. Perform the Griess assay as described in Protocol 2 to measure nitrite concentration.

    • Cell Viability Assay (MTT): To the remaining cells in the original plate, add MTT solution and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with DMSO or another suitable solvent and measure the absorbance (e.g., at 570 nm).

    • Data Analysis: Calculate the IC50 for NO inhibition from the Griess assay data. Confirm from the MTT assay that the compound does not exhibit significant cytotoxicity at concentrations effective for NO inhibition.

Comparative Cellular Efficacy (Hypothetical Data)
InhibitorCellular IC50 (µM) (RAW 264.7 + LPS)Cytotoxicity (TC50, µM)
1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide 2.5 >200
Aminoguanidine~20[11]>500
1400W~0.05>100
L-NAME~50>1000

Conclusion and Future Directions

This guide provides a comprehensive, three-part strategy for the rigorous evaluation of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide. By systematically verifying its purity, quantifying its direct inhibitory effects on all three NOS isoforms, and validating its efficacy in a relevant cellular model, researchers can build a robust data package to support its potential as a selective iNOS inhibitor.

The hypothetical data presented herein illustrates the profile of a promising therapeutic candidate: high potency against iNOS, significant selectivity over nNOS and eNOS, and proven efficacy in a cellular environment without associated cytotoxicity. If experimental results align with this profile, 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide would warrant further investigation, including pharmacokinetic studies and evaluation in in vivo models of inflammatory disease, to fully characterize its preclinical potential.

References

  • Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. National Center for Biotechnology Information (PMC - NIH). [Link]

  • HPLC Methods for analysis of Guanidine. HELIX Chromatography. [Link]

  • Nitric Oxide Assays. Cell Biolabs, Inc. [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. National Center for Biotechnology Information (PMC). [Link]

  • Liquid-chromatographic determination of guanidino compounds in plasma and erythrocyte of normal persons and uremic patients. PubMed. [Link]

  • Chromatography of guanidino compounds | Request PDF. ResearchGate. [Link]

  • (PDF) Assays for Nitric Oxide Expression. ResearchGate. [Link]

  • Assays for nitric oxide expression. PubMed. [Link]

  • Guanidine Analyzed with HPLC- AppNote. MTC USA. [Link]

  • Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

  • Inhibition of Brain-Dependent Nitric Oxide (NO) Over-Production by Isoform-Selective NO Synthase (NOS) Inhibitors. Parkinson's Disease. [Link]

  • Phytochemical Analysis, Computational Study, and in vitro Assay of Etlingera elatior Inflorescence Extract Towards Inducible Nitric Oxide Synthase. Taylor & Francis. [Link]

  • Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Scientific Research Publishing. [Link]

  • Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry. PNAS. [Link]

  • Comparison of the nitric oxide synthase inhibitors methylarginine and aminoguanidine as prophylactic and therapeutic agents in rat adjuvant arthritis. PubMed. [Link]

  • Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders? MDPI. [Link]

  • Discovery of novel inhibitors of inducible nitric oxide synthase. Oxford Academic. [Link]

  • Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Chemical Society Reviews (RSC Publishing). [Link]

  • New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. National Center for Biotechnology Information (PMC). [Link]

  • A Guide to Benchmarking Enzymatically Catalysed Reactions: The Importance of Accurate Reference Energies and the Chemical Environment. ChemRxiv. [Link]

  • A guide to benchmarking enzymatically catalysed reactions: the importance of accurate reference energies and the chemical enviro. ChemRxiv. [Link]

  • Long-Term Pharmacological Inhibition of the Activity of All NOS Isoforms Rather Than Genetic Knock-Out of Endothelial NOS Leads to Impaired Spatial Learning and Memory in C57BL/6 Mice. National Center for Biotechnology Information (PMC). [Link]

  • Nitric Oxide Synthase Inhibitors. IntechOpen. [Link]

  • N'-amino-N-(2,6-dimethylphenyl)guanidine hydroiodide — Chemical Substance Information. [Link]

  • Nitric oxide synthases: structure, function and inhibition. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (C9H14N4). PubChemLite. [Link]

  • Preparation method of 1, 3-diamino guanidine hydrochloride. Eureka | Patsnap. [Link]

  • Guanidine | Formula, Uses, & Facts. Britannica. [Link]

  • Multiple modes of action of hydrophobic amines and their guanidine analogues on ASIC1a. [Link]

  • Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer. The Royal Society of Chemistry. [Link]

  • Guanidine. Wikipedia. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of functionalized guanidino amino acids. PubMed. [Link]

  • Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. -ORCA - Cardiff University. [Link]

  • N-[amino(methylsulfanyl)methylidene]guanidine hydroiodide — Chemical Substance Information. NextSDS. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide proper disposal procedures

Proper handling and disposal of specialized biochemical reagents are critical for maintaining laboratory safety, environmental compliance, and operational efficiency. 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Proper handling and disposal of specialized biochemical reagents are critical for maintaining laboratory safety, environmental compliance, and operational efficiency. 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (CAS 68569-67-5) is a highly specific guanidine derivative utilized in drug development and protein interaction studies.

While its resonance-stabilized guanidinium core provides excellent hydrogen-bonding capabilities for research, it also renders the compound highly resistant to standard environmental degradation. Furthermore, the presence of the hydroiodide counterion classifies this material as a halogenated toxic waste .

This guide provides a comprehensive, self-validating operational and disposal plan designed for researchers and environmental health and safety (EHS) professionals.

Executive Summary & Chemical Profile

To design a safe disposal protocol, we must first understand the physicochemical causality behind the compound's hazards. The compound exhibits acute toxicity across multiple exposure routes and poses specific target organ toxicity risks[1]. Because it is a halogenated salt, improper disposal (such as drain dumping) can lead to the accumulation of toxic iodine compounds in municipal water systems.

Table 1: Physicochemical and Hazard Profile

Property / Hazard ParameterSpecification
Chemical Name 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide
CAS Number 68569-67-5
Hazard Classifications Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1]
Chemical Incompatibilities Strong oxidizers, strong acids/bases, moisture[2]
Target Waste Stream Halogenated Organic Waste (Solid/Liquid)
Thermal Decomposition Releases Nitrogen Oxides (NOx), Hydrogen Iodide (HI), and Iodine gas (I2)[2]

Operational Safety & Handling Prerequisites

Before any disposal workflow is initiated, strict handling prerequisites must be met to prevent accidental exposure or reactive incidents.

  • Engineering Controls: All transfers of the dry powder must be conducted within a certified chemical fume hood to prevent the dispersion of irritating dust[3].

  • Personal Protective Equipment (PPE): Operators must wear nitrile gloves, tightly sealed safety goggles, and a fluid-resistant lab coat. If bulk powder is handled outside a closed system, an N95 or P100 particulate respirator is mandatory[4].

  • Storage Integrity: The compound is sensitive to light and moisture. Both the primary reagent and its accumulated waste must be stored in a cool, dry, well-ventilated area, ideally under an inert gas atmosphere (like Argon or Nitrogen) to prevent degradation[5].

Step-by-Step Disposal Workflows

Because guanidine derivatives can react violently with strong oxidizers to form explosive mixtures or release toxic gases[2], segregation is the most critical step in the disposal process.

Methodology 1: Solid Waste Disposal

This protocol applies to unreacted powder, contaminated weighing paper, and empty primary containers.

  • Collection: Gather all solid waste materials inside the fume hood. Do not compact the waste manually, as this can generate aerosolized dust.

  • Double-Bagging: Place the solid waste into a heavy-duty, puncture-resistant polyethylene bag. Seal the first bag, then place it inside a second bag (double-bagging) to create a self-validating containment system against accidental punctures.

  • Primary Receptacle: Transfer the sealed bags into a rigid, leak-proof hazardous waste drum designated strictly for "Halogenated Organic Solids."

  • Labeling: Affix a GHS-compliant hazardous waste label. The label must explicitly state "1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide," the CAS number (68569-67-5), and the date of initial accumulation[6].

Methodology 2: Aqueous Waste Disposal

This protocol applies to experimental runoff, wash water, and diluted solutions.

  • Segregation Verification: Verify that the receiving high-density polyethylene (HDPE) carboy contains no strong oxidizers (e.g., nitric acid, peroxides, chlorates). Mixing guanidine salts with oxidizers can cause explosive thermal decomposition[2].

  • pH Validation: Check the pH of your waste solution. Ensure the pH is relatively neutral (pH 6–8) before adding it to the carboy. Highly acidic conditions can catalyze the oxidation of the iodide ion into highly toxic, volatile iodine gas (I2).

  • Collection: Funnel the aqueous solution into the designated "Halogenated Aqueous Waste" carboy. Leave at least 10% headspace to account for vapor expansion.

  • Secondary Containment: Store the carboy in a secondary containment tray capable of holding 110% of the carboy's volume to capture any potential leaks.

DisposalWorkflow Start Waste Generation (Solid/Liquid) Segregation Segregation (Isolate from Oxidizers) Start->Segregation Solid Solid Waste (Double-bagged) Segregation->Solid Liquid Aqueous Waste (Halogenated Carboy) Segregation->Liquid Label Hazardous Waste Labeling (Toxic, Halogenated) Solid->Label Liquid->Label Storage Temporary Storage (Cool, Dry, Ventilated) Label->Storage Incineration High-Temp Incineration (Gas Scrubbing) Storage->Incineration

Caption: Workflow for the segregation, labeling, and incineration of guanidine hydroiodide waste.

Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent dermal exposure and respiratory irritation.

Methodology 3: Spill Containment
  • Isolation: Evacuate non-essential personnel from the immediate area and ensure the HVAC system is not drawing the dust into other lab spaces. Don full PPE.

  • Solid Spills (Powder): Never dry sweep. Dry sweeping aerosolizes the toxic powder. Instead, lightly moisten the powder with a water spray to suppress dust formation, then gently sweep it up using a dedicated brush and dustpan[7].

  • Liquid Spills (Aqueous): Apply an inert, non-combustible absorbent material such as diatomaceous earth or sand. Do not use sawdust or combustible absorbents, as they may react adversely with the chemical matrix[7].

  • Decontamination: Once the bulk material is collected into a hazardous waste container, wash the spill surface thoroughly with soap and water. Collect all wash water as hazardous waste[6].

SpillResponse Spill Spill Detected Evacuate Isolate Area & Don PPE Spill->Evacuate Assess Assess State (Solid vs. Solution) Evacuate->Assess SolidSpill Solid Spill: Moisten & Sweep (Avoid Dust) Assess->SolidSpill LiquidSpill Liquid Spill: Apply Inert Absorbent Assess->LiquidSpill Collect Collect in Compatible Container SolidSpill->Collect LiquidSpill->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon Dispose Route to Halogenated Waste Decon->Dispose

Caption: Step-by-step spill response pathway for solid and aqueous guanidine derivative spills.

Logistical & Regulatory Compliance (Final Disposal)

The ultimate destruction of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide must be handled by a licensed EHS waste contractor.

Why High-Temperature Incineration? Standard landfill disposal is unacceptable due to the compound's environmental mobility and toxicity. The only regulatory-compliant method for final destruction is high-temperature incineration . The incineration facility must be equipped with specialized flue-gas scrubbers. When the highly stable guanidinium core and the hydroiodide salt break down thermally, they release corrosive hydrogen chloride/iodide gas, iodine vapor, and nitrogen oxides (NOx)[2]. Scrubbers neutralize these emissions before they can reach the atmosphere, ensuring a closed-loop, environmentally sound disposal cycle.

Maintain a strict chain of custody and accurate waste logs detailing the exact mass and volume of the chemical added to your waste streams to ensure seamless regulatory reporting.

References

  • N'-amino-N-(2,6-dimethylphenyl)guanidine hydroiodide — Chemical Substance Information NextSDS[Link]

  • GUANIDINE HYDROCHLORIDE Safety Data Sheet AmericanBio[Link]

  • GUANIDINE NITRATE: International Chemical Safety Cards International Labour Organization (ILO)[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.